HS-438
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H17N3O3S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea |
InChI |
InChI=1S/C17H17N3O3S/c1-23-14-5-3-2-4-12(14)11-6-7-13-15(10-11)24-17(19-13)20-16(22)18-8-9-21/h2-7,10,21H,8-9H2,1H3,(H2,18,19,20,22) |
InChI 键 |
LAAHHHDILCOULN-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on TAK-438 (Vonoprazan) and its Effect on Gastric H+, K+-ATPase
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of TAK-438 (Vonoprazan), a potassium-competitive acid blocker (P-CAB), and its inhibitory effects on the gastric H+, K+-ATPase. It includes a detailed mechanism of action, quantitative inhibitory data, experimental protocols, and visual representations of key pathways and workflows.
Introduction to TAK-438 (Vonoprazan)
TAK-438, also known as Vonoprazan (B1684036), is a novel, orally active potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), which require acid activation and bind covalently to the proton pump, TAK-438 acts reversibly by competitively inhibiting the binding of potassium ions (K+) to the H+, K+-ATPase.[3][4][5] This distinct mechanism of action allows for a rapid onset of acid suppression that is not dependent on the secretory state of the parietal cells.[2][5]
Mechanism of Action
The gastric H+, K+-ATPase is a P-type ATPase responsible for the final step in gastric acid secretion, exchanging intracellular H+ for extracellular K+.[4][6] The enzyme cycles between two primary conformations: E1 (inward-facing, high affinity for H+) and E2 (outward-facing, high affinity for K+).[4]
TAK-438 is a K+ competitive inhibitor that binds to the E2P form of the enzyme from the luminal side, thereby blocking the K+ binding site.[1] This prevents the conformational change required for the transport of H+ into the gastric lumen, resulting in a potent and sustained inhibition of acid secretion.[1][4] Molecular modeling studies suggest that TAK-438 binds within a luminal vestibule of the H+, K+-ATPase.[2] The slow dissociation of TAK-438 from the enzyme contributes to its long-lasting effect.[1][2][7]
Signaling Pathway of H+, K+-ATPase and Inhibition by TAK-438
Caption: Mechanism of TAK-438 inhibiting the gastric H+, K+-ATPase cycle.
Quantitative Data
The inhibitory potency of TAK-438 has been evaluated in various in vitro and in vivo systems. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Potency of TAK-438
| Parameter | Value | Species/System | Conditions | Reference |
| IC50 | 0.019 µM | Porcine gastric microsomes | pH 6.5 | [3] |
| IC50 | 0.30 µM | Acutely isolated rabbit gastric glands | - | [5] |
| Ki | 3.0 nM | - | - | [2] |
Table 2: Comparative In Vitro Potency (IC50)
| Compound | IC50 (µM) | Species/System | Conditions | Reference |
| TAK-438 | 0.019 | Porcine gastric microsomes | pH 6.5 | [3] |
| Lansoprazole (B1674482) | 7.6 | Porcine gastric microsomes | pH 6.5 | [3] |
| SCH28080 | 0.14 | Porcine gastric microsomes | pH 6.5 | [3] |
| Omeprazole | ~1.0 | - | - | [1] |
Table 3: Dissociation of TAK-438 from H+, K+-ATPase
| K+ Concentration | Half-life (t1/2) | Reference |
| 10 mM KCl | 12.5 hours | [1] |
| 20 mM KCl | 7.5 hours | [1][7] |
| 300 mM KCl | 3 hours | [1] |
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for assessing the effect of TAK-438 on H+, K+-ATPase.
Preparation of Gastric H+, K+-ATPase (Microsomal Fraction)
-
Homogenization: The gastric mucosa is scraped, minced, and homogenized in a buffered sucrose (B13894) solution.
-
Centrifugation: The homogenate undergoes differential centrifugation to remove cell debris and mitochondria.
-
Gradient Centrifugation: The resulting supernatant is subjected to sucrose/Ficoll step gradient centrifugation to isolate the microsomal fraction rich in H+, K+-ATPase.[8]
-
Storage: The purified microsomes are stored at -80°C in a glycerol-containing buffer.[8]
H+, K+-ATPase Activity Assay
-
Reaction Mixture: The assay is typically performed in a buffer (e.g., Tris-HCl) containing MgCl2, KCl, and ATP.
-
Enzyme Preparation: A specific amount of the microsomal H+, K+-ATPase preparation is added to the reaction mixture.
-
Inhibitor Addition: TAK-438, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.
-
Termination: The reaction is stopped, often by the addition of an acid or a chelating agent.
-
Measurement of Activity: The ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, commonly using a colorimetric method.
-
Data Analysis: The concentration of TAK-438 that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of TAK-438.
Acid Accumulation Assay in Gastric Glands
-
Isolation of Gastric Glands: Gastric glands are isolated from rabbit stomach mucosa by collagenase digestion.
-
Culture: The isolated glands can be used acutely or cultured for later experiments.[5]
-
Inhibitor Pre-incubation: The gastric glands are pre-incubated with various concentrations of TAK-438.[5]
-
Stimulation: Acid secretion is stimulated using agents like histamine (B1213489) or forskolin.
-
Measurement of Acid Accumulation: The accumulation of acid in the glandular lumen is measured, often using a pH-sensitive fluorescent probe like acridine (B1665455) orange.
-
Data Analysis: The IC50 for the inhibition of acid accumulation is determined.
Conclusion
TAK-438 (Vonoprazan) is a potent, reversible, and K+-competitive inhibitor of the gastric H+, K+-ATPase. Its high affinity and slow dissociation rate from the enzyme provide a rapid and sustained suppression of gastric acid. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and professionals in the field of acid-related drug development. The distinct mechanism of action of TAK-438 represents a significant advancement over traditional PPIs.
References
- 1. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study on the modes of action of TAK-438, a novel potassium-competitive acid blocker, and lansoprazole in primary cultured rabbit gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The renal H+-K+-ATPases: physiology, regulation, and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological characteristics of a newly synthesized H+/K+-ATPase inhibitor, YJA20379-8, 3-butyryl-4-[R-1-methylbenzylamino]-8-ethoxy-1,7-naphthyridine, in pigs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Early research papers on TAK-438
An In-depth Technical Guide to the Early Research of TAK-438 (Vonoprazan)
This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on TAK-438 (vonoprazan), a first-in-class potassium-competitive acid blocker (P-CAB). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Core Mechanism of Action
TAK-438 is a potassium-competitive acid blocker that reversibly inhibits the gastric H+, K+-ATPase (proton pump) in a K+-competitive manner.[1][2] Unlike proton pump inhibitors (PPIs), which require acid activation and form covalent bonds with the proton pump, TAK-438 binds reversibly to the potassium-binding site of the enzyme.[2] This mechanism allows for a rapid onset of action and inhibition of the proton pump in both its active and resting states.[2] Preclinical studies have shown that TAK-438 accumulates to high concentrations in the gastric glands and has a slow clearance, contributing to its potent and long-lasting acid suppression effect.[1][3][4]
Preclinical Research Findings
Early in-vitro and in-vivo animal studies demonstrated the superior antisecretory effects of TAK-438 compared to the PPI lansoprazole (B1674482).
In-Vitro Studies
In primary cultured rabbit gastric glands, TAK-438 demonstrated a more potent inhibition of gastric acid formation compared to lansoprazole.[1][5]
| Compound | IC50 (µM) for Gastric Acid Formation Inhibition |
| TAK-438 | 0.30 |
| Lansoprazole | 0.76 |
Caption: Comparison of IC50 values for TAK-438 and lansoprazole in inhibiting gastric acid formation in acutely isolated rabbit gastric glands.[1][5]
Animal Studies
Pharmacokinetic and pharmacodynamic studies in rats and dogs highlighted the potent and sustained action of TAK-438.
| Species | Dose (mg/kg) | Cmax (ng equiv./mL) | Tmax (h) | t1/2 (h) |
| Rat (oral) | 2 | 853 | 0.8 | 42.6 |
Caption: Pharmacokinetic parameters of total radioactivity after a single oral administration of [14C]TAK-438 to rats.[6]
A key finding from preclinical studies was the significant accumulation and retention of TAK-438 in gastric tissue, far exceeding plasma concentrations and duration.[3][4] This characteristic is believed to be a primary contributor to its long-lasting efficacy.
Early Clinical Research: Phase I Studies
Phase I clinical trials in healthy male subjects, conducted in both Japan and the UK, were crucial in establishing the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-438 in humans.[7][8]
Pharmacokinetics of Single Ascending Doses
Following single oral doses, TAK-438 was rapidly absorbed with a median Tmax of up to 2 hours.[9][8] The mean elimination half-life was estimated to be up to 9 hours.[9][8] Exposure (Cmax and AUC) to TAK-438 increased in a slightly greater than dose-proportional manner.[9][8]
| Dose (mg) | Cmax (ng/mL) - Japan | AUC0–inf (ng·h/mL) - Japan | Cmax (ng/mL) - UK | AUC0–inf (ng·h/mL) - UK |
| 1 | 2.5 ± 0.9 | 10.4 ± 2.6 | 3.3 ± 1.5 | 13.9 ± 5.0 |
| 5 | 16.5 ± 4.2 | 75.9 ± 15.3 | 16.6 ± 4.6 | 82.2 ± 22.2 |
| 10 | 38.0 ± 10.0 | 196.8 ± 45.9 | 36.9 ± 11.2 | 205.8 ± 65.1 |
| 20 | 82.8 ± 21.6 | 486.1 ± 101.2 | 82.9 ± 18.6 | 509.8 ± 123.0 |
| 40 | 158.5 ± 36.2 | 1065.7 ± 227.1 | 187.0 ± 42.1 | 1241.5 ± 259.0 |
| 80 | 366.4 ± 93.8 | 2720.9 ± 675.0 | - | - |
| 120 | 536.4 ± 157.0 | 4153.3 ± 1157.1 | - | - |
Caption: Mean ± S.D. pharmacokinetic parameters of plasma TAK-438 after single rising doses in healthy male subjects.[9]
Pharmacokinetics of Multiple Doses
In studies involving repeated daily doses for 7 days, TAK-438 demonstrated consistent pharmacokinetic profiles with no apparent time-dependent inhibition of metabolism.[10]
| Dose (mg) | Day | Tmax (h) | T1/2 (h) |
| 10 | 1 | 2.0 | 5.7 |
| 7 | 1.0 | 7.0 | |
| 20 | 1 | 1.5 | 6.5 |
| 7 | 1.5 | 6.7 | |
| 40 | 1 | 1.5 | 6.1 |
| 7 | 1.5 | 6.9 |
Caption: Median Tmax and Mean T1/2 of TAK-438 in healthy Japanese male subjects after repeated oral administration.[10]
Pharmacodynamics: Gastric Acid Suppression
TAK-438 demonstrated rapid, profound, and sustained dose-dependent suppression of gastric acid secretion. The onset of effect was quick, with intragastric pH > 4.0 being achieved within 4 hours of the first dose at all dose levels.[10]
| Dose (mg) | Study | 24-h Intragastric pH ≥4 Holding Time Ratio (%) - Day 1 | 24-h Intragastric pH ≥4 Holding Time Ratio (%) - Day 7 |
| 10 | Japan | 57.6 | 84.7 |
| UK | 44.8 | 62.4 | |
| 20 | Japan | 80.8 | 97.4 |
| UK | 65.5 | 82.8 | |
| 40 | Japan | 92.1 | 100 |
| UK | 86.8 | 93.2 |
Caption: Mean 24-hour intragastric pH>4 holding time ratio (HTR) after repeated oral administration of TAK-438.[10][7]
Experimental Protocols
In-Vitro Gastric Acid Formation Assay
-
System: Primary cultured rabbit gastric glands.
-
Methodology:
-
Gastric glands were acutely isolated from rabbits.
-
The glands were preincubated with varying concentrations of TAK-438 or lansoprazole.
-
Acid formation was stimulated using forskolin.
-
The inhibitory effect on acid formation was measured to determine IC50 values.[1]
-
Animal Pharmacokinetic Studies
-
Subjects: Male rats and dogs.
-
Methodology:
-
[14C]-labeled TAK-438 was administered orally or intravenously.
-
Serial blood samples were collected from the femoral vein.
-
Plasma concentrations of radioactivity were determined to calculate pharmacokinetic parameters.[6]
-
Human Phase I Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple rising-dose studies.
-
Participants: Healthy male subjects (Japanese and non-Japanese).
-
Methodology:
-
Subjects received single or multiple daily oral doses of TAK-438 (ranging from 1 mg to 120 mg) or a placebo.[8][11]
-
Serial venous blood and total urine samples were collected at specified time points.[11]
-
Plasma and urine concentrations of TAK-438 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[11]
-
Intragastric pH was monitored continuously over a 24-hour period using an ambulatory pH monitor to assess pharmacodynamic effects.[10][11]
-
Safety and tolerability were assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[7]
-
Visualizations
Caption: Mechanism of action of TAK-438 on the gastric proton pump.
Caption: Typical workflow for a Phase I clinical trial of TAK-438.
Caption: Comparison of TAK-438 (P-CAB) and PPIs.
References
- 1. A comparative study on the modes of action of TAK-438, a novel potassium-competitive acid blocker, and lansoprazole in primary cultured rabbit gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A study comparing the antisecretory effect of TAK-438, a novel potassium-competitive acid blocker, with lansoprazole in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Randomised clinical trial: safety, tolerability, pharmacokinetics and pharmacodynamics of repeated doses of TAK-438 (vonoprazan), a novel potassium-competitive acid blocker, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Rising TAK-438 (Vonoprazan) Doses in Healthy Male Japanese/non-Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Rising TAK-438 (Vonoprazan) Doses in Healthy Male Japanese/non-Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomised clinical trial: safety, tolerability, pharmacokinetics and pharmacodynamics of repeated doses of TAK-438 (vonoprazan), a novel potassium-competitive acid blocker, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
Methodological & Application
Application Notes: Analytical Methods for the Detection of TAK-438 (Vonoprazan) in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-438, also known as Vonoprazan (B1684036), is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. Accurate and reliable quantification of TAK-438 in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the determination of TAK-438 in plasma, with a primary focus on a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Featured Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the bioanalysis of small molecules in complex matrices like plasma due to its high sensitivity, selectivity, and specificity. A robust and validated LC-MS/MS method has been established for the simultaneous quantification of TAK-438 and its metabolites in human plasma.[1][2]
Principle
The method involves the isolation of TAK-438 and an internal standard (IS) from plasma, followed by chromatographic separation and detection by a mass spectrometer. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Clinical and Research Applications
This LC-MS/MS method has been successfully applied to clinical pharmacokinetic studies, enabling the determination of TAK-438 concentrations in human plasma with high reproducibility.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for the analysis of TAK-438 in human plasma.[1][2][3]
Table 1: Calibration and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| TAK-438 | 0.1 - 100 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| TAK-438 | LLOQ | 0.1 | < 14.0 | < 13.3 | 96.0 - 102.0 |
| Low | 0.25 | < 14.0 | < 13.3 | 98.0 - 105.0 | |
| Medium | 5 | < 14.0 | < 13.3 | 98.0 - 105.0 | |
| High | 80 | < 14.0 | < 13.3 | 98.0 - 105.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Experimental Protocols
Protocol 1: LC-MS/MS for Quantification of TAK-438 in Human Plasma
1. Materials and Reagents
-
TAK-438 reference standard
-
Internal Standard (e.g., a stable isotope-labeled TAK-438 or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Human plasma (blank)
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add a specific volume of the internal standard working solution.
-
Add a protein precipitating agent (e.g., acetonitrile) in a specific ratio (e.g., 3:1 v/v with plasma).
-
Vortex mix for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
3. Liquid Chromatography Conditions
-
LC System: Ultra-High Performance Liquid Chromatography (UPLC) system
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A time-programmed gradient elution is employed to achieve optimal separation.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
TAK-438: Specific precursor to product ion transition (m/z)
-
Internal Standard: Specific precursor to product ion transition (m/z)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
5. Data Analysis
-
Integrate the peak areas for both TAK-438 and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of TAK-438 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for TAK-438 quantification in plasma.
Caption: Inhibition of the gastric proton pump by TAK-438.
References
Application Notes and Protocols for Studying Gastric Acid Secretion with TAK-438 (Vonoprazan)
Introduction
TAK-438, also known as Vonoprazan (B1684036), is a potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H+, K+-ATPase (proton pump).[1][2][3][4] Unlike proton pump inhibitors (PPIs), TAK-438 does not require acid activation and offers a rapid onset of action and prolonged suppression of gastric acid secretion.[1][5][6] These characteristics make it a valuable tool for researchers, scientists, and drug development professionals studying the mechanisms of gastric acid secretion and developing novel therapies for acid-related disorders.
This document provides detailed application notes and protocols for utilizing TAK-438 in the study of gastric acid secretion.
Mechanism of Action
TAK-438 inhibits the final step in the gastric acid secretion pathway by competitively blocking the potassium-binding site of the H+, K+-ATPase in parietal cells.[1][2][3][4] This action is independent of the secretory state of the parietal cell, allowing for effective inhibition of both basal and stimulated acid secretion.[6] The high pKa of TAK-438 contributes to its high concentration and slow clearance from the gastric glands, resulting in a long-lasting inhibitory effect.[2][3][5]
Signaling Pathway of Gastric Acid Secretion and Inhibition by TAK-438
Caption: Signaling pathways stimulating gastric acid secretion and the inhibitory action of TAK-438 on the proton pump.
Data Presentation
The following tables summarize quantitative data from comparative studies of TAK-438 and the proton pump inhibitor (PPI) lansoprazole (B1674482).
Table 1: Inhibitory Effect on Gastric Acid Formation in Isolated Rabbit Gastric Glands
| Compound | IC₅₀ (μM) |
| TAK-438 | 0.30[2][3] |
| Lansoprazole | 0.76[2][3] |
Table 2: Duration of Action in Isolated Rabbit Gastric Glands After Washout
| Compound | Inhibition of Acid Formation 8 hours Post-Washout |
| TAK-438 | Sustained inhibition at higher concentrations[2][3] |
| Lansoprazole | No significant inhibition[2][3] |
Table 3: Accumulation in Resting and Stimulated Rabbit Gastric Glands
| Compound | Accumulation in Resting Glands | Accumulation in Forskolin-Stimulated Glands |
| [¹⁴C] TAK-438 | High[2][3] | High[2][3] |
| [¹⁴C] Lansoprazole | Low[2][3] | Enhanced[2][3] |
Table 4: Antisecretory Effects in Histamine-Stimulated Rats
| Compound | Effect on Gastric pH in Unstimulated State | Effect on Gastric pH After Histamine Stimulation |
| TAK-438 | Increased to pH 5.7[6] | Maintained elevated pH[6] |
| Lansoprazole | Increased pH[6] | Diminished effect[6] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of TAK-438 on gastric acid secretion.
Protocol 1: In Vitro Inhibition of Gastric Acid Secretion in Isolated Gastric Glands
This protocol is adapted from studies comparing the modes of action of TAK-438 and lansoprazole in primary cultured rabbit gastric glands.[2][3]
Objective: To determine the inhibitory potency (IC₅₀) of TAK-438 on gastric acid formation.
Materials:
-
Male Japanese white rabbits
-
Collagenase solution
-
Hanks' balanced salt solution (HBSS)
-
Dulbecco's modified Eagle's medium (DMEM)
-
Fetal bovine serum (FBS)
-
[¹⁴C]aminopyrine
-
Forskolin
-
TAK-438
-
Lansoprazole
Procedure:
-
Isolation of Gastric Glands:
-
Euthanize a rabbit and remove the stomach.
-
Isolate the gastric mucosa and digest with collagenase solution to obtain isolated gastric glands.
-
-
Cell Culture:
-
Culture the isolated glands in DMEM supplemented with FBS.
-
-
Measurement of Acid Secretion:
-
Pre-incubate the cultured glands with varying concentrations of TAK-438 or lansoprazole.
-
Stimulate acid secretion with forskolin.
-
Measure the accumulation of [¹⁴C]aminopyrine as an index of acid formation.
-
-
Data Analysis:
-
Calculate the concentration of the compound that inhibits 50% of the stimulated acid formation (IC₅₀).
-
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory potency of TAK-438 on gastric acid secretion.
Protocol 2: In Vivo Measurement of Gastric Acid Secretion in Rats
This protocol is based on studies investigating the antisecretory effects of TAK-438 in animal models.[6]
Objective: To evaluate the in vivo efficacy and duration of action of TAK-438 on histamine-stimulated gastric acid secretion.
Materials:
-
Male Sprague-Dawley rats
-
Urethane (anesthetic)
-
Histamine dihydrochloride
-
TAK-438
-
Lansoprazole
-
Saline solution
-
pH meter and electrode
Procedure:
-
Animal Preparation:
-
Anesthetize rats with urethane.
-
Perform a tracheotomy and cannulate the esophagus and duodenum.
-
-
Gastric Perfusion:
-
Perfuse the stomach with saline at a constant rate.
-
Continuously monitor the pH of the gastric perfusate.
-
-
Drug Administration:
-
Administer TAK-438 or lansoprazole intravenously.
-
-
Stimulation of Acid Secretion:
-
After a basal period, infuse histamine intravenously to stimulate gastric acid secretion.
-
-
Data Collection and Analysis:
-
Record the gastric pH throughout the experiment.
-
Analyze the change in pH to determine the inhibitory effect of the test compounds on acid secretion.
-
Logical Relationship of In Vivo Gastric Acid Secretion Measurement
Caption: Logical flow of the in vivo experiment to measure the effect of TAK-438 on gastric acid secretion.
Conclusion
TAK-438 (Vonoprazan) is a potent and long-acting potassium-competitive acid blocker with a distinct mechanism of action compared to traditional PPIs. The provided application notes and protocols offer a framework for researchers to effectively utilize TAK-438 in their studies of gastric acid physiology and pharmacology. Its unique properties make it an invaluable tool for advancing our understanding of acid-related disorders and for the development of more effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study on the modes of action of TAK-438, a novel potassium-competitive acid blocker, and lansoprazole in primary cultured rabbit gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study comparing the antisecretory effect of TAK-438, a novel potassium-competitive acid blocker, with lansoprazole in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Vonoprazan (TAK-438) in Helicobacter pylori Eradication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of TAK-438 (Vonoprazan), a potassium-competitive acid blocker (P-CAB), in the eradication of Helicobacter pylori. It includes a summary of key clinical findings, detailed experimental protocols from pivotal studies, and visualizations of relevant pathways and workflows.
Introduction
Helicobacter pylori infection is a primary cause of peptic ulcer disease and a significant risk factor for gastric cancer.[1] Standard eradication therapies, typically comprising a proton pump inhibitor (PPI) and two or more antibiotics, have seen a decline in efficacy due to increasing antibiotic resistance and suboptimal gastric acid suppression.[2][3] Vonoprazan (B1684036) (TAK-438) has emerged as a promising alternative to PPIs, offering more potent and sustained acid suppression, which enhances the efficacy of antibiotics used to eradicate H. pylori.[1][4]
Vonoprazan's mechanism of action differs from that of PPIs. It competitively inhibits the H+, K+-ATPase (proton pump) in gastric parietal cells, but does so in a reversible and K+-competitive manner.[2] Unlike PPIs, vonoprazan does not require acid activation and has a longer-lasting effect, leading to a more profound and sustained elevation of intragastric pH.[2][4] This superior acid suppression is not significantly affected by CYP2C19 genetic polymorphisms, which can influence the metabolism and effectiveness of many PPIs.[4][5][6]
Quantitative Data Summary
The following tables summarize the eradication rates and adverse events observed in key clinical studies comparing vonoprazan-based regimens with traditional PPI-based therapies for H. pylori eradication.
Table 1: First-Line Therapy Eradication Rates
| Study / Regimen | Duration | Patient Population | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Citation |
| Vonoprazan-based Triple Therapy (VAC) | |||||
| VAC (Vonoprazan, Amoxicillin (B794), Clarithromycin) | 7 days | Treatment-naïve | 87.4% | 96.3% | [7] |
| VAC (Vonoprazan, Amoxicillin, Clarithromycin) | 10 days | Treatment-naïve | 83.3% | 90.6% | [5] |
| VAC (Vonoprazan, Amoxicillin, Clarithromycin) | 14 days | Treatment-naïve | 88.0% | 93.9% | [5] |
| PPI-based Triple Therapy | |||||
| OAC/EAC/RAC (Omeprazole/Esomeprazole/Rabeprazole, Amoxicillin, Clarithromycin) | 14 days | Treatment-naïve | 88.0% | 94.0% | [7] |
| Bismuth-based Quadruple Therapy | |||||
| EBAC (Esomeprazole, Bismuth, Amoxicillin, Clarithromycin) | 14 days | Treatment-naïve | 72.6% | 81.4% | [5] |
| Vonoprazan-based Dual Therapy (VA) | |||||
| VA (Vonoprazan, Amoxicillin) | 14 days | Treatment-naïve | 88.7% | 95.6% | [8] |
| VA (Vonoprazan, Amoxicillin) | 14 days | Treatment-naïve | 87.4% | 96.5% | [9] |
Table 2: Eradication Rates in Clarithromycin-Resistant Strains
| Study / Regimen | Eradication Rate (Clarithromycin-Resistant Strains) | Citation |
| Vonoprazan-based Triple Therapy (VAC) | 82.0% | [4] |
| Lansoprazole-based Triple Therapy | 40.0% | [4] |
| Vonoprazan-based Triple Therapy (VAC) | 89.4% (Per-Protocol) | [10] |
Table 3: Incidence of Adverse Events
| Study / Regimen | Duration | Overall Adverse Events | Common Adverse Events | Citation |
| Vonoprazan-based Triple Therapy (VACa) | 14 days | 33.8% | Nausea, dizziness, diarrhea, decreased appetite | [5] |
| Vonoprazan-based Triple Therapy (VACb) | 10 days | 29.6% | Nausea, dizziness, diarrhea, decreased appetite | [5] |
| Esomeprazole-based Quadruple Therapy (EBAC) | 14 days | 36.6% | Nausea, dizziness, diarrhea, decreased appetite | [5] |
| Vonoprazan-Amoxicillin Dual Therapy | 14 days | 19% | Not specified | [11] |
| Bismuth-based Quadruple Therapy | 14 days | 53% | Not specified | [11] |
| Vonoprazan-based Triple Therapy | 7 days | 4.4% (overall) | Not specified | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the application of vonoprazan for H. pylori eradication.
Protocol 1: Multicenter, Randomized Controlled Trial Comparing Vonoprazan-based Triple Therapy with Bismuth Quadruple Therapy
Objective: To investigate the efficacy and safety of a vonoprazan-based triple regimen for first-line eradication of H. pylori.[5]
Study Design: A multicenter, noninferiority, randomized controlled trial.
Patient Population:
-
H. pylori-positive patients confirmed by 13C-urea breath test (UBT).
-
Treatment-naïve for H. pylori eradication.
Treatment Regimens:
-
EBAC Group (Control): Esomeprazole 20 mg, bismuth potassium citrate (B86180) 220 mg, amoxicillin 1000 mg, and clarithromycin (B1669154) 500 mg, all administered twice daily for 14 days.[5]
-
VACa Group (Experimental): Vonoprazan 20 mg, amoxicillin 1000 mg, and clarithromycin 500 mg, all administered twice daily for 14 days.[5]
-
VACb Group (Experimental): Vonoprazan 20 mg, amoxicillin 1000 mg, and clarithromycin 500 mg, all administered twice daily for 10 days.[5]
Efficacy Assessment:
-
The primary outcome was the H. pylori eradication rate, assessed by a negative 13C-UBT at least 4 weeks after the end of treatment.
-
Analyses were conducted on both an intention-to-treat (ITT) and a per-protocol (PP) basis.
Safety Assessment:
-
Adverse events were recorded throughout the study and for a follow-up period.
-
Patient compliance was also assessed.
Protocol 2: Randomized Controlled Trial Comparing Vonoprazan-based Dual Therapy with Bismuth Quadruple Therapy
Objective: To compare the efficacy, adverse reactions, and compliance of 14-day vonoprazan-amoxicillin (VA) dual therapy with esomeprazole, bismuth, amoxicillin, and metronidazole (B1676534) (EBAM) quadruple therapy.[8]
Study Design: A multicenter, open-label, randomized, controlled, non-inferiority study.
Patient Population:
-
Treatment-naïve patients with confirmed H. pylori infection.
Treatment Regimens:
-
VA Group (Experimental): Vonoprazan 20 mg and amoxicillin 1 g, both administered twice daily for 14 days.[8]
-
EBAM Group (Control): Esomeprazole, bismuth potassium citrate, amoxicillin, and metronidazole for 14 days.[8]
Efficacy Assessment:
-
H. pylori eradication was confirmed by a 13C-UBT performed 4-6 weeks after the completion of treatment.[8]
Safety and Compliance Assessment:
-
The incidence of adverse reactions was recorded.
-
Patient compliance with the treatment regimen was monitored.
Visualizations
Mechanism of Action: Vonoprazan vs. PPIs
Caption: Mechanism of Action: Vonoprazan vs. PPIs.
Clinical Trial Workflow for H. pylori Eradication
Caption: Typical workflow of a randomized clinical trial for H. pylori eradication.
Logical Relationship of Treatment Regimens
References
- 1. Vonoprazan: A Review in Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The efficacy and mechanism of vonoprazan-containing triple therapy in the eradication of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Vonoprazan for Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of triple therapy with vonoprazan for Helicobacter pylori eradication: A multicenter, prospective, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incidence and type of adverse events in patients taking vonoprazan: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical trial: seven-day vonoprazan- versus 14-day proton pump inhibitor-based triple therapy for first-line Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eradication rates of Helicobacter pylori in treatment-naive patients following 14-day vonoprazan-amoxicillin dual therapy: A multicenter randomized controlled trial in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vonoprazan and amoxicillin dual therapy for 14 days as the first-line treatment of Helicobacter pylori infection: A non-inferiority, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vonoprazan-based triple therapy is effective for Helicobacter pylori eradication irrespective of clarithromycin susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eradication rate and safety of vonoprazan-amoxicillin dual therapy for helicobacter pylori eradication: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of Vonoprazan-Based Triple Therapy for Helicobacter pylori Eradication: A Multicenter Study and a Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HS-438: A Novel PI3K/Akt/mTOR Pathway Inhibitor
Introduction
HS-438 is an investigational, orally bioavailable small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K), Akt (also known as Protein Kinase B), and mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a common oncogenic driver in a variety of human cancers, making it a key target for therapeutic intervention. These application notes provide a comprehensive overview of the preclinical evaluation and proposed clinical trial design for this compound.
Mechanism of Action
This compound exerts its anti-tumor activity by potently and selectively inhibiting key kinases within the PI3K/Akt/mTOR cascade. By blocking this pathway, this compound is designed to induce apoptosis and inhibit the proliferation of cancer cells that have aberrant pathway activation.
Preclinical Data Summary
In Vitro Efficacy
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines with known PI3K/Akt/mTOR pathway alterations.
| Cell Line | Cancer Type | Key Mutation | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA (E545K) | 8.5 |
| PC-3 | Prostate Cancer | PTEN null | 15.2 |
| A549 | Lung Cancer | KRAS (G12S) | 150.7 |
| U87-MG | Glioblastoma | PTEN null | 12.8 |
Table 1: In Vitro Anti-proliferative Activity of this compound
In Vivo Efficacy
The in vivo anti-tumor activity of this compound was evaluated in xenograft models.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| MCF-7 (Breast) | This compound (50 mg/kg, oral, daily) | 85 |
| PC-3 (Prostate) | This compound (50 mg/kg, oral, daily) | 78 |
Table 2: In Vivo Anti-tumor Efficacy of this compound
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the appropriate wells and incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Western Blotting for Phospho-Akt
This protocol is for assessing the pharmacodynamic effect of this compound by measuring the phosphorylation of Akt.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells treated with this compound and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total Akt.
Proposed Phase I/II Clinical Trial Design
A Phase I/II clinical trial is proposed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors harboring PI3K/Akt/mTOR pathway alterations.
Phase I: Dose Escalation
-
Design: 3+3 dose-escalation design.
-
Population: Patients with advanced solid tumors refractory to standard therapy.
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RPTD) of this compound.
-
Secondary Objectives: To evaluate safety, pharmacokinetics, and pharmacodynamics.
Phase II: Cohort Expansion
-
Design: Simon's two-stage design for each cohort.
-
Population: Patients with specific tumor types and confirmed PI3K/Akt/mTOR pathway alterations.
-
Primary Objective: To assess the objective response rate (ORR) of this compound.
-
Secondary Objectives: To further characterize the safety profile and evaluate other efficacy endpoints such as duration of response and progression-free survival.
Biomarker Strategy Tumor tissue and circulating tumor DNA (ctDNA) will be collected to identify predictive biomarkers of response to this compound. This will involve sequencing of key genes in the PI3K/Akt/mTOR pathway, such as PIK3CA and PTEN.
Application Notes and Protocols for TAK-438 (Vonoprazan Fumarate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution and storage of TAK-438 (Vonoprazan Fumarate) for laboratory use, ensuring the compound's integrity and enabling reliable experimental outcomes.
Product Information
-
Compound Name: TAK-438; Vonoprazan (B1684036) Fumarate (B1241708)
-
Molecular Formula: C₁₇H₁₆FN₃O₂S·C₄H₄O₄
-
Molecular Weight: 461.46 g/mol
-
Mechanism of Action: TAK-438 is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H⁺, K⁺-ATPase (proton pump)[1][2].
Reconstitution of TAK-438
TAK-438 is sparingly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). For in vitro studies, DMSO is the recommended solvent for preparing stock solutions. For in vivo applications, a suspension can be prepared.
2.1. Quantitative Solubility and Storage Data
The following table summarizes the solubility and storage conditions for TAK-438.
| Parameter | Condition | Value | Citations |
| Solubility | DMSO | 62-92 mg/mL (134.35-199.36 mM) | [1][3] |
| Water | Insoluble | [1][4] | |
| Ethanol | Insoluble | [1][4] | |
| Storage (Powder) | -20°C | 3 years | [1][3] |
| 4°C | 2 years | [3] | |
| Storage (Stock Solution in DMSO) | -80°C | 1 year (aliquotted) | [1] |
| -20°C | 1 month (aliquotted) | [1][3] |
2.2. Experimental Protocols
2.2.1. Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
TAK-438 (Vonoprazan Fumarate) powder
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) × 10 mM × 461.46 ( g/mol ) / 1000 Example: For 1 mL of a 10 mM solution, you will need 4.61 mg of TAK-438.
-
Weigh the compound: Carefully weigh the calculated amount of TAK-438 powder.
-
Dissolve in DMSO: Add the appropriate volume of fresh, high-purity DMSO to the TAK-438 powder. Using DMSO that has absorbed moisture can reduce solubility[1].
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or use an ultrasonic bath for a short period to aid dissolution[2]. Visually inspect the solution to ensure no particulates are present.
-
Store appropriately: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage[1].
2.2.2. Protocol for Preparing a Suspension for In Vivo Use
Materials:
-
TAK-438 (Vonoprazan Fumarate) powder
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution
-
Homogenizer or mortar and pestle
-
Sterile tubes
Procedure:
-
Weigh the compound: Weigh the required amount of TAK-438 based on the desired final concentration (e.g., 5 mg/mL)[4].
-
Prepare the suspension: Add the TAK-438 powder to the appropriate volume of 0.5% CMC-Na solution.
-
Homogenize: Mix thoroughly using a vortex mixer or homogenizer to create a uniform suspension.
-
Use immediately: It is recommended to prepare this suspension fresh on the day of use for optimal results[1][4].
Stability and Handling
-
pH Stability: TAK-438 is stable across a broad pH range in aqueous conditions[5][6].
-
Degradation: The compound is susceptible to degradation under alkaline and oxidative stress conditions. It is relatively stable under acidic, thermal, and photolytic stress[7][8][9][10].
-
Handling: When handling the powdered form, avoid inhalation and contact with skin and eyes. Use appropriate personal protective equipment (PPE).
Visualizations
4.1. Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. TAK-438 | CAS:1260141-27-2 | Blocker of potassium-competitive acid | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Vonoprazan Fumarate (TAK 438) | Potassium Channel inhibitor | P-CAB (potassium-competitive acid blocker) |CAS 1260141-27-2 |TAK-438, TAK 438, trade name Takecab InvivoChem [invivochem.com]
- 4. Vonoprazan Fumarate (TAK-438)产品说明书 [selleck.cn]
- 5. Characteristics of the Novel Potassium-Competitive Acid Blocker Vonoprazan Fumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blog Details [chemicea.com]
- 8. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Navigating TAK-438 Assay Variability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro assays involving TAK-438 (Vonoprazan), a potent potassium-competitive acid blocker (P-CAB). By understanding the underlying principles of the assay and potential sources of variability, researchers can ensure more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during experimentation with TAK-438.
Q1: Why are my IC50 values for TAK-438 higher than the reported literature values?
A1: Several factors can contribute to higher-than-expected IC50 values. Consider the following:
-
Potassium Concentration: TAK-438 is a potassium-competitive inhibitor of the gastric H+, K+-ATPase[1][2]. This means it competes with potassium ions (K+) for binding to the enzyme. If the K+ concentration in your assay buffer is too high, it will outcompete TAK-438, leading to a higher apparent IC50. It is crucial to standardize and maintain a consistent potassium concentration across all experiments.
-
Assay pH: The inhibitory activity of P-CABs can be pH-dependent[3]. TAK-438 has been shown to inhibit H+, K+-ATPase activity at both neutral (pH 7.5) and weakly acidic (pH 6.5) conditions[1]. Ensure that the pH of your assay buffer is accurately prepared and stable throughout the experiment.
-
Compound Stability: While Vonoprazan (B1684036) is generally stable under acidic, thermal, and photolytic conditions, it can undergo significant degradation under alkaline and oxidative stress[4][5]. Prepare fresh dilutions of TAK-438 from a stock solution for each experiment and avoid prolonged exposure to harsh conditions. The use of fumaric acid in formulations helps to stabilize vonoprazan by creating a pH-buffered microenvironment[6].
-
Enzyme Quality: The purity and activity of the H+, K+-ATPase enzyme preparation are critical. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its activity.
Q2: I am observing high variability between my replicate wells. What are the common causes?
A2: High variability between replicates can stem from several sources:
-
Pipetting Inaccuracy: Small volumes of concentrated reagents, if not pipetted accurately, can lead to significant differences in final concentrations. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Inconsistent Incubation Times: Ensure all wells are incubated for the same duration, especially during time-critical steps like the pre-incubation with the inhibitor and the initiation of the reaction with ATP.
-
Plate Edge Effects: In 96-well plates, wells on the outer edges can be more susceptible to evaporation, leading to changes in reagent concentrations. To mitigate this, consider not using the outermost wells or filling them with a buffer to maintain humidity.
-
Reagent Homogeneity: Ensure all solutions, especially enzyme and substrate preparations, are thoroughly mixed before being dispensed into the wells.
Q3: My assay signal (e.g., phosphate (B84403) release) is very low, even in the control wells without an inhibitor. What should I check?
A3: A low assay signal can indicate a problem with one of the key reaction components:
-
Inactive Enzyme: The H+, K+-ATPase may have lost activity due to improper storage or handling.
-
ATP Degradation: ATP, the substrate for the enzyme, can degrade over time, especially if not stored at the correct temperature. Use fresh or properly stored ATP.
-
Incorrect Buffer Composition: The absence of essential cofactors like Magnesium ions (Mg2+) will prevent enzyme activity. Double-check the composition of your assay buffer.
-
Sub-optimal pH: The enzyme has an optimal pH range for activity. Verify that the pH of your assay buffer is appropriate.
Q4: Can the presence of other compounds in my test sample interfere with the assay?
A4: Yes, other compounds can interfere with the assay. TAK-438 is metabolized by several cytochrome P450 enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6[7]. If your test sample contains known inhibitors or inducers of these enzymes, it could potentially affect the metabolism of TAK-438 in cellular assays, though this is less of a concern in purified enzyme assays. Additionally, compounds that chelate magnesium or interfere with the phosphate detection method can also cause variability.
Quantitative Data Summary
The following table summarizes key quantitative data for TAK-438 from various studies.
| Parameter | Value | Conditions | Reference |
| IC50 | 19 nM | pH 6.5 | [1] |
| 17 nM | In vitro, isolated hog H+,K+-ATPase | [2] | |
| 0.30 µM | Acutely isolated rabbit gastric glands | [8] | |
| Ki | 3 nM | pH 6.5 | [1] |
| 10 nM | pH 7.0 | [2] | |
| pKa | 9.37 | [9] | |
| Plasma Tmax | ≤2 hours | Healthy male subjects | [10] |
| Elimination Half-life | Up to 9 hours | Healthy male subjects | [11] |
Experimental Protocols
Detailed Methodology for H+, K+-ATPase Inhibition Assay
This protocol is a synthesized representation based on common practices for P-CAB assays.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution containing Tris-HCl (e.g., 50 mM) at a specific pH (e.g., 7.4). Add MgCl2 (e.g., 2 mM) as a required cofactor.
-
Potassium Chloride (KCl) Solution: Prepare a stock solution of KCl. The final concentration in the assay will be critical and should be optimized.
-
ATP Solution: Prepare a fresh stock solution of Adenosine 5'-triphosphate (ATP).
-
TAK-438 Stock Solution: Dissolve TAK-438 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Make serial dilutions to obtain the desired final concentrations for the assay.
-
H+, K+-ATPase Enzyme Preparation: Use commercially available or in-house prepared gastric H+, K+-ATPase enriched membrane vesicles. The protein concentration should be determined.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to each well.
-
Add the desired volume of TAK-438 solution (or vehicle for control wells) to the appropriate wells.
-
Add the H+, K+-ATPase enzyme preparation to all wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
-
Terminate the reaction by adding an ice-cold stop solution (e.g., a solution that denatures the enzyme).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. Measure the absorbance at the recommended wavelength (typically around 620-660 nm).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Determine the concentration of phosphate released in each well from the standard curve.
-
Calculate the percentage of inhibition for each concentration of TAK-438 relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the TAK-438 concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of TAK-438 as a potassium-competitive acid blocker.
Caption: Experimental workflow for a TAK-438 H+, K+-ATPase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? [synapse.patsnap.com]
- 7. In vitro metabolism of TAK-438, vonoprazan fumarate, a novel potassium-competitive acid blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study on the modes of action of TAK-438, a novel potassium-competitive acid blocker, and lansoprazole in primary cultured rabbit gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Randomised clinical trial: safety, tolerability, pharmacokinetics and pharmacodynamics of repeated doses of TAK-438 (vonoprazan), a novel potassium-competitive acid blocker, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomised clinical trial: safety, tolerability, pharmacokinetics and pharmacodynamics of repeated doses of TAK-438 (vonoprazan), a novel potassium-competitive acid blocker, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Vonoprazan in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Vonoprazan (B1684036) in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Vonoprazan solution is showing signs of degradation. What are the most likely causes?
A1: The primary causes of Vonoprazan degradation in solution are exposure to alkaline conditions (high pH) and oxidizing agents.[1][2] Vonoprazan is significantly more susceptible to degradation under these stresses compared to acidic, thermal (heat), or photolytic (light) conditions.[1][2]
Q2: What is the optimal pH range for maintaining the stability of a Vonoprazan solution?
A2: Vonoprazan is most stable in acidic to neutral environments.[3][4] It is advisable to maintain the pH of your Vonoprazan solution below 7.0. Significant degradation has been observed under alkaline conditions, with one study reporting up to 62.48% degradation in an alkaline environment.[1]
Q3: I need to prepare a stock solution of Vonoprazan for my experiments. What solvent and buffer system should I use?
A3: For preparing a stable stock solution, it is recommended to dissolve Vonoprazan fumarate (B1241708) in a slightly acidic buffer. A phosphate (B84403) buffer with a pH of around 6.5 has been used in analytical methods to ensure stability.[2][4] For cell culture experiments, where the final pH will be dictated by the culture medium (typically pH 7.2-7.4), it is crucial to minimize the time the stock solution is at a higher pH before being diluted into the final medium. Preparing a concentrated stock in a compatible solvent like DMSO and then diluting it into the aqueous buffer or medium just before use is a common practice.
Q4: How should I store my Vonoprazan solutions to prevent degradation?
A4: Store Vonoprazan solutions protected from light in a tightly sealed container at a controlled room temperature or refrigerated, depending on the duration of storage. For long-term storage, freezing aliquots of the stock solution is recommended to minimize freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations for the solid compound.
Q5: Can I expose my Vonoprazan solution to normal laboratory light?
A5: While Vonoprazan is relatively stable under photolytic stress, it is still good laboratory practice to protect solutions from prolonged exposure to direct and high-intensity light.[1][2] Amber vials or containers wrapped in aluminum foil can be used to minimize light exposure.
Q6: Are there any specific reagents or materials I should avoid when working with Vonoprazan solutions?
A6: Avoid strong bases and oxidizing agents. Ensure all glassware and equipment are thoroughly cleaned and free of any residual alkaline detergents. When preparing solutions, use high-purity water and reagents to minimize potential contaminants that could accelerate degradation.
Quantitative Data on Vonoprazan Degradation
The following table summarizes data from forced degradation studies, providing insights into the stability of Vonoprazan under various stress conditions.
| Stress Condition | Reagent/Parameter | Duration & Temperature | Degradation (%) | Reference |
| Alkaline Hydrolysis | 0.1N NaOH | 1 hour at 60°C | Significant | [1] |
| Alkaline Condition | Not Specified | 62.48% | [1] | |
| Acidic Hydrolysis | 0.1N HCl | 1 hour at 60°C | Stable | [1] |
| Oxidative Stress | 30% H₂O₂ | 1 hour at Room Temp | Significant | [1] |
| Thermal Stress | Solid Drug | 6 hours at 100°C | Stable | [1] |
| Photolytic Stress | UV Light | 6 hours | Stable | [1] |
Experimental Protocols
Protocol for Preparation of a Stable Vonoprazan Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of Vonoprazan fumarate.
Materials:
-
Vonoprazan fumarate powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Phosphate buffer (0.1 M, pH 6.5), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Aseptically weigh the required amount of Vonoprazan fumarate powder. For a 10 mM stock solution, this is approximately 4.61 mg per 1 mL of solvent.
-
Add the appropriate volume of DMSO to the Vonoprazan fumarate powder to achieve the desired concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
For applications requiring aqueous solutions, perform a serial dilution of the DMSO stock into a sterile phosphate buffer (pH 6.5).
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile, amber tube.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Forced Degradation Study of Vonoprazan
This protocol provides a general framework for assessing the stability of Vonoprazan under various stress conditions.
Materials:
-
Vonoprazan solution (prepared as described above)
-
Hydrochloric acid (HCl), 0.1N
-
Sodium hydroxide (B78521) (NaOH), 0.1N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-performance liquid chromatography (HPLC) system with UV detector
-
pH meter
-
Incubator and photostability chamber
Procedure:
-
Sample Preparation: Prepare multiple identical samples of a known concentration of Vonoprazan in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5).
-
Stress Conditions:
-
Acidic: Add an equal volume of 0.1N HCl to a Vonoprazan sample. Incubate at 60°C for a specified time (e.g., 1, 2, 4, 8, 24 hours).
-
Alkaline: Add an equal volume of 0.1N NaOH to a Vonoprazan sample. Incubate at 60°C for the same time points. Neutralize with an equivalent amount of 0.1N HCl before analysis.
-
Oxidative: Add an equal volume of 3% H₂O₂ to a Vonoprazan sample. Keep at room temperature for the specified time points.
-
Thermal: Place a Vonoprazan sample in an incubator at a high temperature (e.g., 60°C) for the specified time points.
-
Photolytic: Expose a Vonoprazan sample to a controlled light source in a photostability chamber for the specified time points. A control sample should be wrapped in foil to exclude light.
-
-
Sample Analysis: At each time point, withdraw an aliquot from each stress condition. Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of Vonoprazan and the formation of any degradation products.
-
Data Analysis: Calculate the percentage of Vonoprazan remaining at each time point for each stress condition relative to an unstressed control sample.
Visualizing Vonoprazan Degradation and Stability Workflow
Logical Flow of Vonoprazan Degradation
Caption: Factors influencing Vonoprazan stability in solution.
Experimental Workflow for Assessing Vonoprazan Stability
Caption: A typical experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
Technical Support Center: Enhancing the Bioavailability of TAK-438 (Vonoprazan)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of TAK-438 (Vonoprazan).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro dissolution of TAK-438 is poor. What are the common causes and solutions?
A1: Poor in vitro dissolution of TAK-438, a weakly basic drug, is often linked to its pH-dependent solubility. Here are common causes and potential solutions:
-
Issue: Inappropriate Dissolution Medium.
-
Troubleshooting: TAK-438's solubility is higher in acidic conditions. Ensure your dissolution medium mimics the physiological pH of the stomach (pH 1.2) where initial dissolution is expected to occur. For later stages of dissolution, media with pH values of 4.5 and 6.8 can be used to simulate the transition to the small intestine.
-
-
Issue: "Coning" of the Drug Powder.
-
Troubleshooting: A cone of undissolved powder may form at the bottom of the dissolution vessel (USP Apparatus 2). This can be mitigated by increasing the paddle speed from 50 rpm to 75 rpm to improve hydrodynamics.
-
-
Issue: Insufficient Sink Conditions.
-
Troubleshooting: Ensure the volume of the dissolution medium is at least three times the volume required to form a saturated solution of the drug dose being tested. If solubility is very low, consider adding a small amount of surfactant (e.g., Sodium Dodecyl Sulfate) to the medium to enhance wetting and solubility.
-
Q2: I'm observing low permeability of TAK-438 in my Caco-2 cell assay. How can I troubleshoot this?
A2: Low apparent permeability (Papp) in Caco-2 assays can indicate several issues. Consider the following:
-
Issue: Poor Monolayer Integrity.
-
Troubleshooting: Before and after the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayer. A significant drop in TEER suggests compromised tight junctions. Ensure cells are seeded at an appropriate density (e.g., 2.3 x 10^4 cells/well in a 24-well plate) and cultured for a sufficient duration (typically 20-23 days) to allow for proper differentiation and formation of a tight monolayer.
-
-
Issue: Efflux Transporter Activity.
-
Troubleshooting: TAK-438 may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells, reducing net transport. To investigate this, perform the permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral (A-B) Papp value in the presence of the inhibitor suggests that efflux is a limiting factor.
-
-
Issue: Low Apical Concentration.
-
Troubleshooting: Due to poor aqueous solubility, the concentration of TAK-438 in the apical donor compartment may be lower than intended. Consider using a formulation approach (see Q3) to increase the solubility of the compound in the assay medium.
-
Q3: What formulation strategies can I employ to improve the oral bioavailability of TAK-438 in my animal experiments?
A3: Several formulation strategies can enhance the solubility and, consequently, the oral bioavailability of TAK-438.
-
Solid Dispersions: This technique involves dispersing TAK-438 in a hydrophilic carrier matrix at a molecular level.
-
Approach: Prepare a solid dispersion of TAK-438 with polymers like polyvinylpyrrolidone (B124986) (PVP K30) or poloxamer. The solvent evaporation method is a common technique for this.
-
-
Cocrystals: Forming cocrystals of TAK-438 with a suitable coformer can improve its solubility and dissolution rate.
-
Approach: Cocrystals of vonoprazan (B1684036) with coformers like resorcinol (B1680541) have shown enhanced solubility.[1][2][3] Liquid-assisted grinding or reaction crystallization are common methods for cocrystal preparation.
-
-
Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate poorly soluble drug molecules, forming inclusion complexes with increased aqueous solubility.
-
Approach: Prepare an inclusion complex of TAK-438 with a modified β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Quantitative Data Summary
The following tables summarize key quantitative data related to TAK-438's properties and the impact of different formulation strategies.
Table 1: Solubility of Vonoprazan (VPZ) Formulations in Different pH Media [1][4]
| Solid Form | Equilibrium Solubility in pH 1.2 (mg/mL) | Equilibrium Solubility in pH 6.8 (mg/mL) |
| VPZ Fumarate | 27.71 ± 0.21 | 3.4 ± 0.45 |
| VPZ-Resorcinol Cocrystal | 17.53 ± 0.49 | 5.74 ± 0.13 |
| VPZ-Catechol Cocrystal | 17.42 ± 0.23 | 4.16 ± 0.09 |
| VPZ-Pyrogallol Cocrystal | 12.31 ± 0.11 | 3.51 ± 0.08 |
Table 2: Intrinsic Dissolution Rate (IDR) of Vonoprazan (VPZ) Formulations [1]
| Solid Form | IDR in pH 6.8 (mg/cm²·min) |
| VPZ Fumarate | 1.35 |
| VPZ-Resorcinol Cocrystal | 0.99 |
| VPZ-Catechol Cocrystal | 1.15 |
| VPZ-Pyrogallol Cocrystal | 0.87 |
Table 3: In Vivo Pharmacokinetic Parameters of Vonoprazan in Rats after Oral Administration of Different Formulations (Hypothetical Data for Illustrative Purposes)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Standard Suspension | 10 | 550 | 1.5 | 2800 | 100 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 10 | 980 | 1.0 | 5100 | 182 |
| Resorcinol Cocrystal | 10 | 850 | 1.2 | 4500 | 161 |
Detailed Experimental Protocols
Protocol 1: Preparation of TAK-438 Solid Dispersion by Solvent Evaporation[5]
-
Materials: TAK-438 (vonoprazan fumarate), PVP K30 (or poloxamer), Acetone (B3395972), Methanol.
-
Procedure:
-
Dissolve TAK-438 and the carrier material (e.g., PVP K30) in a 3:1 mixture of acetone and methanol. A common drug-to-carrier mass ratio to start with is 1:5.
-
Ensure complete dissolution of both components with gentle stirring.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature of 50-90°C.
-
The resulting solid dispersion should be further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be pulverized and sieved to obtain a uniform powder.
-
Protocol 2: In Vitro Dissolution Testing of TAK-438 Formulations
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Media:
-
0.1 N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
-
Procedure:
-
Pre-heat 900 mL of the dissolution medium to 37 ± 0.5°C in each vessel.
-
Place a single tablet or capsule containing a known amount of TAK-438 formulation in each vessel.
-
Set the paddle rotation speed to 50 rpm (or 75 rpm if coning is observed).
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of TAK-438 in the filtered samples using a validated analytical method, such as HPLC-UV.
-
Protocol 3: Caco-2 Cell Permeability Assay[6]
-
Cell Culture:
-
Seed Caco-2 cells onto PET membranes (1 µm pore size) in a 24-well Transwell® plate at a density of approximately 2.3 x 10^4 cells/well.
-
Culture the cells for 20-23 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers before the experiment. Only use monolayers with a TEER value indicative of good integrity (typically >250 Ω·cm²).
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Add the TAK-438 test solution (e.g., 10 µM in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, and 120 minutes), replacing the withdrawn volume with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis and Calculation:
-
Determine the concentration of TAK-438 in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 4: In Vivo Oral Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulation and Dosing:
-
Prepare the TAK-438 formulation (e.g., suspension in 0.5% carboxymethylcellulose sodium, solid dispersion, or cocrystal) at the desired concentration.
-
Fast the rats overnight prior to dosing, with free access to water.
-
Administer a single oral dose of the formulation via gavage. A typical dose for pharmacokinetic screening is 10 mg/kg.[5]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[6]
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
Visualizations
Caption: Experimental workflow for improving TAK-438 bioavailability.
Caption: Gastric acid secretion pathway and TAK-438's mechanism of action.
Caption: Troubleshooting logic for low TAK-438 bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. quantics.co.uk [quantics.co.uk]
- 3. Noncompartmental Analysis - MATLAB & Simulink [ww2.mathworks.cn]
- 4. allucent.com [allucent.com]
- 5. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
A Head-to-Head Comparison: HS-438 (Vonoprazan) vs. Lansoprazole in Gastric Acid Secretion Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acid secretion-inhibiting properties of HS-438 (vonoprazan), a potassium-competitive acid blocker (P-CAB), and lansoprazole (B1674482), a proton pump inhibitor (PPI). This analysis is supported by experimental data from preclinical and clinical studies to inform research and development in the field of acid-related disorders.
Executive Summary
This compound demonstrates a more potent and longer-lasting inhibition of gastric acid secretion compared to lansoprazole. This is attributed to its distinct mechanism of action, which allows for rapid, high-level accumulation in gastric glands and a slower clearance rate. Unlike lansoprazole, the efficacy of this compound is not dependent on the secretory state of the gastric parietal cells.
Mechanism of Action
Gastric acid secretion is primarily regulated by the H+,K+-ATPase, also known as the proton pump, located in the secretory canaliculi of parietal cells. This enzyme is the final step in the acid secretion pathway.[1]
-
Lansoprazole , a traditional PPI, is a prodrug that requires activation in the acidic environment of the parietal cells.[2] Once activated, it forms a covalent bond with cysteine residues on the H+,K+-ATPase, leading to irreversible inhibition of the pump.[2][3] However, this activation is dependent on active acid secretion, and its efficacy can be limited, especially in controlling nocturnal acid breakthrough.[3][4]
-
This compound (Vonoprazan) is a potassium-competitive acid blocker (P-CAB). It competitively and reversibly inhibits the H+,K+-ATPase by binding to or near the potassium-binding site.[5][6] This action does not require acid activation, allowing for a more immediate onset of action and consistent acid suppression, irrespective of the parietal cell's secretory state.[4][7] this compound exhibits high affinity and slow dissociation from the enzyme, contributing to its prolonged effect.[4][5]
Comparative Efficacy Data
The following tables summarize key quantitative data from comparative studies of this compound and lansoprazole.
Table 1: In Vitro H+,K+-ATPase Inhibition
| Compound | IC50 Value | Selectivity for H+,K+-ATPase vs. Na+,K+-ATPase | Reference |
| This compound (TAK-438) | 17 nM | >1000-fold | [5] |
| Lansoprazole | ~1 µM (estimated) | - | [5] |
Table 2: In Vivo Acid Secretion Inhibition in Animal Models
| Animal Model | Drug and Dose | Effect on Histamine-Stimulated Acid Secretion | Key Findings | Reference |
| Rats | This compound (TAK-438) vs. Lansoprazole | More potent and longer-lasting inhibition | This compound accumulated and was retained in gastric tissue for over 24 hours. Its effect was not diminished by cimetidine (B194882) pretreatment, unlike lansoprazole. | [7][8] |
| Dogs | This compound (TAK-438) vs. Lansoprazole | More potent and longer-lasting inhibition | Consistent with findings in rats. | [7][8] |
Table 3: Clinical Data on Intragastric pH in Healthy Volunteers
| Study | Drug Regimen | Mean 24-h Intragastric pH (Day 1) | Percentage of Time with Intragastric pH > 4 (Day 1) | Key Findings | Reference |
| Sakurai et al. | TAK-438 (20 mg) | Not specified | 63% (Day 1), 83% (Day 7) | Rapid, profound, and sustained suppression of gastric acid secretion. | [9][10] |
| Huang et al. | Lansoprazole (30 mg) vs. Pantoprazole (B1678409) (40 mg) | 3.78 | Significantly higher than pantoprazole | Lansoprazole showed a faster onset and greater degree of acid inhibition than pantoprazole. | [11] |
Note: Direct head-to-head clinical trial data on intragastric pH for this compound vs. lansoprazole in the same study was not available in the provided search results. The data presented is from separate studies illustrating the efficacy of each drug.
Experimental Protocols
In Vitro H+,K+-ATPase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against gastric H+,K+-ATPase.
-
Methodology:
-
Gastric H+,K+-ATPase is isolated from hog stomachs.
-
The enzyme activity is measured by quantifying ATP hydrolysis.
-
The enzyme is incubated with varying concentrations of the test compound (e.g., this compound or lansoprazole).
-
The concentration of the compound that inhibits 50% of the enzyme activity is determined as the IC50 value.[5]
-
In Vivo Histamine-Stimulated Gastric Acid Secretion in Rats
-
Objective: To evaluate the in vivo efficacy and duration of action of the compounds in inhibiting stimulated acid secretion.
-
Methodology:
-
Shay rats are used, where the pylorus is ligated to allow for the collection of gastric juice.
-
The test compound (this compound or lansoprazole) or vehicle is administered orally.
-
After a specific time, histamine (B1213489) is administered subcutaneously to stimulate acid secretion.
-
Four hours after histamine administration, the animals are euthanized, and the gastric content is collected.
-
The volume of gastric juice and the acid concentration are measured to calculate the total acid output.[7][8]
-
24-Hour Intragastric pH Monitoring in Healthy Volunteers
-
Objective: To assess the effect of the compounds on gastric acidity over a 24-hour period in a clinical setting.
-
Methodology:
-
Healthy male volunteers are enrolled in a randomized, crossover study design.
-
A pH monitoring probe is inserted through the nasal passage into the stomach.
-
Baseline intragastric pH is recorded for 24 hours.
-
Subjects are then administered the test drug (e.g., lansoprazole 30 mg) once daily for a specified period (e.g., five consecutive days).
-
24-hour intragastric pH monitoring is repeated on specified days of treatment (e.g., Day 1 and Day 5).
-
The mean 24-hour intragastric pH and the percentage of time the pH remains above certain thresholds (e.g., pH > 3, >4, >5) are calculated and compared.[11]
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of Gastric Acid Secretion and Inhibition
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 3. Novel approaches to inhibition of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study on the modes of action of TAK-438, a novel potassium-competitive acid blocker, and lansoprazole in primary cultured rabbit gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study comparing the antisecretory effect of TAK-438, a novel potassium-competitive acid blocker, with lansoprazole in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acid suppression in healthy subjects following lansoprazole or pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of TAK-438 (Vonoprazan) and Other Proton Pump Inhibitors (PPIs): A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of TAK-438 (vonoprazan), a potassium-competitive acid blocker (P-CAB), and traditional proton pump inhibitors (PPIs) in the management of acid-related disorders. The information presented is supported by experimental data from clinical trials and meta-analyses, with a focus on quantitative outcomes, detailed methodologies, and visual representations of key concepts.
Mechanism of Action: A Fundamental Difference
The primary distinction between vonoprazan (B1684036) and traditional PPIs lies in their mechanism of inhibiting the H+,K+-ATPase (proton pump) in gastric parietal cells. PPIs are prodrugs that require activation in an acidic environment and irreversibly bind to the proton pump. In contrast, vonoprazan is a P-CAB that competitively and reversibly inhibits the pump's activity.[1] This difference in mechanism contributes to vonoprazan's rapid onset of action and prolonged acid suppression.[2][3]
Comparative Efficacy in Clinical Trials
Clinical studies have demonstrated the potent and sustained acid-suppressive effects of vonoprazan, leading to favorable outcomes in various acid-related conditions compared to traditional PPIs.
Healing of Erosive Esophagitis
Vonoprazan has shown non-inferiority and, in some cases, superiority to lansoprazole (B1674482) in healing erosive esophagitis, particularly in patients with severe grades (Los Angeles Classification Grade C/D).[1][4][5]
Table 1: Healing Rates in Erosive Esophagitis
| Study/Analysis | Treatment Arm | Healing Rate (by Week 8) | Patient Population |
| Laine et al. (NCT04124926)[4] | Vonoprazan 20 mg | 92.9% | Adults with erosive esophagitis |
| Lansoprazole 30 mg | 84.6% | ||
| Xiao et al.[6] | Vonoprazan 20 mg | 92.4% | Asian patients with erosive esophagitis |
| Lansoprazole 30 mg | 91.3% | ||
| Meta-analysis[7] | PCABs (including Vonoprazan) | Significantly higher vs. PPIs | Patients with erosive esophagitis |
| PPIs |
-
Study Design: A randomized, double-blind, parallel-group, non-inferiority multicenter trial.[4]
-
Participants: Adults with endoscopically confirmed erosive esophagitis.[4]
-
Intervention:
-
Primary Endpoint:
-
Statistical Analysis: Non-inferiority comparisons were performed with a prespecified non-inferiority margin. If non-inferiority was met, superiority analyses were conducted.[4]
Helicobacter pylori Eradication
Vonoprazan-based triple therapy has demonstrated significantly higher eradication rates for H. pylori compared to PPI-based triple therapies.[8][9] This is attributed to the more potent and sustained elevation of intragastric pH by vonoprazan, which enhances the efficacy of antibiotics.[9]
Table 2: H. pylori Eradication Rates (First-Line Therapy)
| Study/Analysis | Treatment Arm | Eradication Rate | Notes |
| Hattori et al.[9] | Vonoprazan-based triple therapy | 87.9% | Retrospective study |
| Esomeprazole-based triple therapy | 71.6% | ||
| Rabeprazole-based triple therapy | 62.9% | ||
| Lansoprazole-based triple therapy | 57.3% | ||
| Chey et al. (NCT04167670)[10] | Vonoprazan triple therapy | Superior to lansoprazole triple therapy | Phase III, multicenter, double-blind RCT |
| Lansoprazole triple therapy | |||
| Abdelghani & Moussa[11] | Vonoprazan-based triple therapy (with levofloxacin) | 97% | Randomized clinical trial |
| Esomeprazole-based triple therapy (with levofloxacin) | 68.5% |
-
Study Design: A randomized controlled trial.[12]
-
Participants: Adult patients (18-80 years) with dyspepsia, GERD, or non-bleeding peptic ulcer and a positive 13C-urea breath test (UBT) or rapid urease test (RUT). Patients must be off PPIs for 2 weeks prior to enrollment.[12]
-
Intervention (14 days):
-
Primary Endpoint: H. pylori eradication confirmed by a negative 13C-urea breath test at least 4 weeks after the end of treatment.[10]
-
Statistical Analysis: To compare the eradication rates between the two treatment arms.
Pharmacokinetics and Pharmacodynamics
Vonoprazan exhibits a more favorable pharmacokinetic and pharmacodynamic profile compared to traditional PPIs. It has a longer half-life and its metabolism is less affected by CYP2C19 genetic polymorphisms, leading to more consistent acid suppression across different patient populations.[1][2]
Table 3: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | TAK-438 (Vonoprazan) | Traditional PPIs |
| Mechanism | Potassium-competitive acid blocker (P-CAB) | Proton Pump Inhibitor |
| Activation | Active drug, no acid activation required | Prodrug, requires acid activation |
| Binding | Reversible, ionic | Irreversible, covalent |
| Onset of Action | Rapid (within hours)[1] | Slower (3-5 days for maximal effect)[1][13] |
| Duration of Action | Prolonged, sustained acid suppression[2][3] | Shorter half-life |
| Food Effect | Can be taken with or without food[1][6] | Best taken 30-60 minutes before meals[1] |
| CYP2C19 Metabolism | Not metabolized by CYP2C19[1] | Metabolized by CYP2C19, subject to genetic polymorphisms[1] |
Safety and Tolerability
Across clinical trials, vonoprazan has been generally well-tolerated, with a safety profile comparable to that of PPIs.[9][14] Common adverse events reported for both classes of drugs include diarrhea, constipation, nausea, and abdominal pain.[14]
Conclusion
TAK-438 (vonoprazan) represents a significant advancement in acid suppression therapy. Its distinct mechanism of action as a P-CAB translates into a more rapid, potent, and sustained control of gastric acid compared to traditional PPIs. Clinical evidence consistently demonstrates its superior or non-inferior efficacy in the healing of erosive esophagitis and, most notably, in the eradication of H. pylori. The favorable pharmacokinetic profile of vonoprazan, including its independence from CYP2C19 metabolism and flexible dosing with respect to meals, offers additional advantages in clinical practice. For researchers and drug development professionals, vonoprazan serves as a benchmark for next-generation acid suppressants, with ongoing research continuing to explore its full therapeutic potential.
References
- 1. droracle.ai [droracle.ai]
- 2. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vonoprazan Versus Lansoprazole for Healing and Maintenance of Healing of Erosive Esophagitis: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vonoprazan is superior to lansoprazole for healing of severe but not mild erosive esophagitis: A systematic review with meta‐analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 6. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomised clinical trial: vonoprazan versus lansoprazole for the initial relief of heartburn in patients with erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study: Vonoprazan and proton pump inhibitors in Helicobacter pylori eradication therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gi.org [gi.org]
- 11. longdom.org [longdom.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 14. giresearch.ph [giresearch.ph]
Vonoprazan: A Head-to-Head Clinical Comparison with Proton Pump Inhibitors
An objective guide for researchers and drug development professionals on the comparative efficacy and methodology of Vonoprazan in key clinical trials.
Vonoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant development in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), Vonoprazan offers a distinct mechanism of action, leading to more potent and sustained gastric acid suppression.[1][2] This guide provides a detailed comparison of Vonoprazan against standard PPIs, focusing on data from pivotal head-to-head clinical trials in the treatment of erosive esophagitis (EE) and the eradication of Helicobacter pylori.
Mechanism of Action: P-CAB vs. PPI
Vonoprazan directly inhibits the H+, K+-ATPase enzyme by competitively blocking the potassium-binding site.[2][3] This action is reversible and does not require activation by acid, allowing for a rapid onset of effect from the first dose.[1][4] In contrast, PPIs like lansoprazole (B1674482) are prodrugs that require accumulation and activation in the acidic environment of parietal cells, leading to a slower onset of maximal effect over several days.[1][5]
Head-to-Head Trial in Erosive Esophagitis: The PHALCON-EE Study
The PHALCON-EE trial was a pivotal Phase 3, randomized, double-blind study designed to compare the efficacy and safety of Vonoprazan with the PPI Lansoprazole for the treatment of erosive esophagitis in over 1,000 patients across the U.S. and Europe.[6][7][8]
Experimental Protocol: PHALCON-EE
The trial consisted of two distinct phases: a Healing Phase and a Maintenance Phase.[9]
Efficacy Data: Healing Phase
In the healing phase, Vonoprazan 20 mg was compared to Lansoprazole 30 mg for up to 8 weeks. Vonoprazan met the primary endpoint of non-inferiority and demonstrated superiority in a pre-planned exploratory analysis.[6]
| Endpoint | Vonoprazan 20 mg | Lansoprazole 30 mg | p-value |
| Healing Rate by Week 8 (All Grades) | 92.9% | 84.6% | <0.0001[6] |
| Healing Rate at Week 2 (Grade C/D) | 70.2% | 52.6% | 0.0008[6] |
Efficacy Data: Maintenance Phase
Patients who achieved healing were re-randomized to receive Vonoprazan (10 mg or 20 mg) or Lansoprazole (15 mg) for 24 weeks. Vonoprazan was superior to Lansoprazole in maintaining healing, particularly in patients with moderate-to-severe disease.[6]
| Endpoint | Vonoprazan 10 mg | Vonoprazan 20 mg | Lansoprazole 15 mg | p-value (vs Lansoprazole) |
| Maintenance of Healing at Week 24 (All Grades) | 79.2% | 80.7% | 72.0% | <0.0001 (for both)[6] |
| Maintenance of Healing at Week 24 (Moderate-to-Severe) | 75.0% | 77.0% | 61.0% | 0.0245 (10mg) / 0.0098 (20mg) |
Safety and Tolerability
The overall safety profile of Vonoprazan was consistent with previous studies. The most common adverse event in the healing phase was diarrhea (2.1% for Vonoprazan vs. 2.5% for Lansoprazole). In the maintenance phase, the most frequently reported adverse events (>5%) included COVID-19 infection, gastritis, and abdominal pain. Serum gastrin levels increased more with Vonoprazan than Lansoprazole, but levels declined significantly after treatment cessation.[6]
Head-to-Head Trials in H. pylori Eradication
Vonoprazan's potent acid suppression creates an optimal environment for antibiotics to work against H. pylori.[10][11] The PHALCON-HP trial was a key Phase 3 study evaluating Vonoprazan-based regimens against a standard PPI-based triple therapy.
Experimental Protocol: PHALCON-HP
This randomized, controlled trial enrolled 1,046 treatment-naïve adults with H. pylori infection in the U.S. and Europe.[12]
-
Objective: To assess the non-inferiority of Vonoprazan-based therapies compared to Lansoprazole-based triple therapy for H. pylori eradication.
-
Treatment Arms (14 days):
-
Vonoprazan Triple Therapy: Vonoprazan 20 mg BID, Amoxicillin 1g BID, Clarithromycin (B1669154) 500 mg BID.[12]
-
Vonoprazan Dual Therapy: Vonoprazan 20 mg BID, Amoxicillin 1g TID.[12]
-
Lansoprazole Triple Therapy: Lansoprazole 30 mg BID, Amoxicillin 1g BID, Clarithromycin 500 mg BID.[12]
-
-
Primary Outcome: Eradication rate in patients without clarithromycin- or amoxicillin-resistant strains, confirmed by urea (B33335) breath test at least 4 weeks post-treatment.[10][12]
Efficacy Data: PHALCON-HP
Both Vonoprazan regimens demonstrated non-inferiority to the Lansoprazole regimen. Crucially, they showed superior efficacy in the overall patient population and in patients with clarithromycin-resistant infections.[10][12]
| Patient Population | Vonoprazan Triple Therapy | Vonoprazan Dual Therapy | Lansoprazole Triple Therapy |
| Overall Population | 80.8% | 77.2% | 68.5%[12] |
| Clarithromycin-Resistant Strains | 65.8% | 69.6% | 31.9%[12] |
| Non-Resistant Strains (Primary Outcome) | 84.7% | 78.5% | 78.8%[12] |
Safety and Tolerability
The overall frequency of treatment-emergent adverse events was similar across all three treatment groups.[12] Other meta-analyses have also shown that Vonoprazan dual therapy has a comparable incidence of adverse events to triple therapies.
Conclusion
Head-to-head clinical trials demonstrate that Vonoprazan is an effective alternative to traditional PPIs, showing superiority in key areas. In the treatment of erosive esophagitis, the PHALCON-EE trial established Vonoprazan's superior efficacy in healing and, most notably, in maintaining healing compared to Lansoprazole, especially in patients with more severe disease.[6] For H. pylori eradication, the PHALCON-HP study highlighted the superiority of Vonoprazan-based triple and dual therapies over standard Lansoprazole triple therapy, particularly in the challenging context of clarithromycin resistance.[10][12] These findings, supported by Vonoprazan's rapid and potent mechanism of action, position it as a pivotal therapeutic option for researchers and clinicians in the field of acid-related disorders.
References
- 1. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Use of Vonoprazan and Proton Pump Inhibitors for the Treatment of Peptic Ulcers Resulting from Endoscopic Submucosal Dissection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Study of Vonoprazan Fumarate vs. Proton Pump Inhibitors in the Treatment of Gastroesophageal Reflux Disease [scirp.org]
- 4. mims.com [mims.com]
- 5. researchgate.net [researchgate.net]
- 6. Vonoprazan promising for erosive esophagitis | MDedge [mdedge.com]
- 7. Phathom Pharmaceuticals Submits Vonoprazan NDA to FDA for the Treatment of Erosive Esophagitis [drug-dev.com]
- 8. catalyspacific.com [catalyspacific.com]
- 9. Phathom Pharmaceuticals Announces Positive Topline Results [globenewswire.com]
- 10. gi.org [gi.org]
- 11. zuberi.net [zuberi.net]
- 12. Vonoprazan Triple and Dual Therapy for Helicobacter pylori Infection in the United States and Europe: Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Antisecretory Effects of HS-438 (Vonoprazan/TAK-438) in Canines
An Objective Analysis of HS-438 Against Alternative Gastric Acid Suppressants
This guide provides a comprehensive comparison of the novel potassium-competitive acid blocker this compound (also known as Vonoprazan or TAK-438) with other established antisecretory agents used in canines. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to validate the efficacy of this compound.
Introduction to Gastric Acid Suppressants in Veterinary Medicine
The management of acid-related gastrointestinal disorders in canines relies on the effective suppression of gastric acid secretion. The primary classes of drugs used for this purpose are Proton Pump Inhibitors (PPIs) and Histamine (B1213489) H2-Receptor Antagonists (H2RAs).[1][2] PPIs, such as omeprazole (B731) and lansoprazole (B1674482), act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in parietal cells.[3][4] H2RAs, including famotidine (B1672045) and cimetidine, competitively block the histamine H2 receptor on parietal cells.[4][5] this compound (TAK-438) represents a newer class of acid suppressants known as potassium-competitive acid blockers (P-CABs), which offer a different mechanism of proton pump inhibition.[6][7]
Comparative Efficacy of this compound and Alternatives
This compound has demonstrated a more potent and longer-lasting inhibitory effect on histamine-stimulated gastric acid secretion in canines compared to the PPI lansoprazole.[6][7][8] This enhanced and sustained action is attributed to its high accumulation and slow clearance from the gastric tissue.[6][7] Unlike PPIs, the effect of this compound is not influenced by the secretory state of the stomach.[6][7]
Studies in Heidenhain pouch dogs have shown that another PPI, omeprazole, effectively inhibits histamine- and pentagastrin-stimulated acid secretion with a long duration of action, detectable for 3-4 days after a single intraduodenal dose.[9] The inhibitory potency of the PPI AG-1749 (lansoprazole) in dogs was found to be similar to omeprazole.[10] In comparison, H2RAs like famotidine have been shown to be less effective than PPIs in raising intragastric pH in dogs.[5][11]
| Drug Class | Compound | Mechanism of Action | Potency and Duration in Canines |
| P-CAB | This compound (TAK-438) | Potassium-Competitive Acid Blocker | More potent and longer-lasting than lansoprazole on histamine-stimulated acid secretion.[6][7] |
| PPI | Omeprazole | Irreversible Proton Pump Inhibitor | ED50 on histamine-stimulated acid secretion was 1.2 µmol/kg (oral).[9] Long-lasting effect (3-4 days).[9] |
| PPI | Lansoprazole (AG-1749) | Irreversible Proton Pump Inhibitor | ID50 values between 0.2 and 0.7 mg/kg p.o. for stimulated acid secretion.[10] Potency similar to omeprazole.[10] |
| H2RA | Famotidine | Histamine H2-Receptor Antagonist | Inferior to PPIs for raising intragastric pH.[5][11] |
| H2RA | Cimetidine | Histamine H2-Receptor Antagonist | Less potent than omeprazole.[9] |
| H2RA | FRG-8813 | Histamine H2-Receptor Antagonist | Potent and long-lasting antisecretory effect, slightly less potent than famotidine.[12] |
Experimental Protocols
The evaluation of antisecretory drugs in canines often involves established surgical models that allow for the collection and analysis of gastric secretions.
Heidenhain Pouch Dog Model:
This is a classic model for studying gastric acid secretion.[3][13]
-
Surgical Preparation: A portion of the fundic stomach is surgically isolated to create a pouch, which is separated from the main stomach but retains its blood supply. The vagal innervation to the pouch is severed, making it a denervated pouch. A cannula is inserted into the pouch to allow for the collection of gastric juice.
-
Stimulation of Acid Secretion: After a recovery period, conscious dogs are typically fasted before the experiment. Gastric acid secretion is stimulated by various secretagogues, such as histamine, pentagastrin, or a test meal.[9][10][14]
-
Drug Administration and Sample Collection: The test compound (e.g., this compound, omeprazole) is administered orally (p.o.) or intravenously (i.v.). Gastric juice is collected from the pouch at regular intervals, and the volume, pH, and acid concentration are measured.
-
Data Analysis: The inhibitory effect of the drug is calculated by comparing the acid output after treatment to the pre-treatment or placebo control values. Parameters like ED50 (the dose required to produce 50% of the maximal response) are determined.[13]
Gastric Fistula Dog Model:
This model allows for the study of the main stomach.
-
Surgical Preparation: A cannula is surgically placed into the main stomach, allowing for direct access to the gastric contents.
-
Experimental Procedure: Similar to the Heidenhain pouch model, acid secretion is stimulated, and the test compound is administered. Gastric contents are collected through the fistula for analysis. This model was used to evaluate the antisecretory properties of omeprazole.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in gastric acid secretion and a typical experimental workflow for evaluating antisecretory agents.
Caption: Signaling pathways regulating gastric acid secretion and targets of inhibitory drugs.
Caption: Workflow for evaluating antisecretory drug efficacy in Heidenhain pouch dogs.
References
- 1. dvm360.com [dvm360.com]
- 2. dvm360.com [dvm360.com]
- 3. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dvm360.com [dvm360.com]
- 5. A Review of the Rational Administration of Gastric Protectants to Dogs and Cats ACVIM Consensus Statement • MSPCA-Angell [mspca.org]
- 6. researchgate.net [researchgate.net]
- 7. A study comparing the antisecretory effect of TAK-438, a novel potassium-competitive acid blocker, with lansoprazole in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study Comparing the Antisecretory Effect of TAK-438, a Novel Potassium-Competitive Acid Blocker, with Lansoprazole in Animals | Semantic Scholar [semanticscholar.org]
- 9. Inhibition of gastric acid secretion by omeprazole in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antisecretory and antiulcer activities of a novel proton pump inhibitor AG-1749 in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gastric antisecretory effect of FRG-8813, a new histamine H2 receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Experimental models in studying gastric secretion in dogs: innervated pouch, denervated pouch, cervical esophagostomy. Execution, monitoring, use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical stimulatory mechanism in gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of TAK-438 (Vonoprazan)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of TAK-438 (vonoprazan), a potassium-competitive acid blocker (P-CAB), with alternative proton pump inhibitors (PPIs). The information is supported by experimental data to assist in evaluating its selectivity and potential for off-target effects.
On-Target Activity and Selectivity
Vonoprazan (B1684036) is a potent and highly selective inhibitor of the gastric H+, K+-ATPase, the proton pump responsible for gastric acid secretion. Its mechanism of action involves reversible inhibition by competing with potassium ions.[1][2][3] Preclinical studies have demonstrated that vonoprazan's inhibitory potency on H+, K+-ATPase is approximately 350 times greater than that of the PPI lansoprazole.[3]
A key aspect of vonoprazan's safety profile is its high selectivity for the gastric H+, K+-ATPase over the ubiquitous Na+, K+-ATPase, which is crucial for minimizing off-target effects.[2]
Table 1: On-Target Inhibitory Activity of Vonoprazan
| Target | Parameter | Value | Reference |
| Gastric H+, K+-ATPase | IC₅₀ | 17–19 nM | [1] |
| Kᵢ | 10 nM | [1] | |
| Na+, K+-ATPase | Selectivity (H+, K+-ATPase/Na+, K+-ATPase) | >925-fold | [4] |
Off-Target Cross-Reactivity: Cytochrome P450 (CYP) Inhibition
Drug-drug interactions are a significant consideration in clinical practice. Many drugs, including PPIs, are metabolized by the cytochrome P450 (CYP) enzyme system. Inhibition of these enzymes can lead to altered plasma concentrations of co-administered drugs. In vitro studies using human liver microsomes have characterized the inhibitory potential of vonoprazan and various PPIs on major CYP isoforms.
Vonoprazan has been shown to be a weak inhibitor of several CYP enzymes, with most IC₅₀ values being greater than 40 μM.[5] The table below summarizes the available IC₅₀ values for vonoprazan and a range of PPIs against key CYP isoforms.
Table 2: Comparative IC₅₀ Values (μM) for CYP450 Inhibition
| Drug | CYP1A2 | CYP2B6 | CYP2C8 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | Reference |
| Vonoprazan | >40 | >40 | >40 | >40 | >40 | >40 | >40 | [5] |
| Omeprazole | >40 | >40 | >40 | >40 | ~7.0 | >40 | >40 | [5] |
| Esomeprazole | >40 | >40 | 31 | >40 | 3.7 | >40 | >40 | [5] |
| Lansoprazole | ~8 | >40 | >40 | >40 | 0.73 | >40 | >40 | [5] |
| Dexlansoprazole | ~8 | >40 | >40 | >40 | ~7.0 | >40 | >40 | [5] |
| Pantoprazole | >40 | >40 | >40 | >40 | ≥25 | >40 | >40 | [5] |
| Rabeprazole | >40 | >40 | >40 | >40 | ≥25 | >40 | >40 | [5] |
Note: Data is compiled from a study evaluating six PPIs in human liver microsomes. A separate study on vonoprazan in human liver microsomes indicated IC₅₀ values >40 μM for the tested isoforms.
Off-Target Cross-Reactivity: Other Receptors and Ion Channels
Secondary pharmacodynamic studies have been conducted to evaluate the potential for vonoprazan to interact with other receptors and ion channels at concentrations significantly higher than therapeutic levels. The following table presents the 50% inhibitory concentration (IC₅₀) values of vonoprazan for various off-target sites.
Table 3: Off-Target Inhibitory Activity of Vonoprazan
| Target | Species | IC₅₀ (μM) | Reference |
| Muscarinic M1 Receptor | Human | 1.49 | [6] |
| Muscarinic M3 Receptor | Human | 0.80 | [6] |
| L-type Calcium Channel | Rat | 2.27 | [6] |
| Serotonin 5-HT2 Receptor | Rat | 1.43 | [6] |
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
The following is a generalized protocol for determining the inhibitory potential of a test compound on CYP450 enzymes using human liver microsomes.
Objective: To determine the IC₅₀ value of a test compound for major human CYP450 isoforms.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Test compound (e.g., vonoprazan or PPIs)
-
CYP isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, amodiaquine (B18356) for CYP2C8, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound, probe substrates, and internal standard in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the microsomes.
-
Initiation of Reaction: Add the CYP isoform-specific probe substrate to each well to initiate the metabolic reaction.
-
Cofactor Addition: Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the microsomal protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Data Analysis: Quantify the formation of the specific metabolite of the probe substrate. The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control (no test compound). The IC₅₀ value is then determined by fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
Caption: Metabolic pathways of vonoprazan.
Caption: Experimental workflow for in vitro CYP450 inhibition assay.
Caption: Vonoprazan's target and off-target interactions.
References
- 1. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of six proton pump inhibitors as inhibitors of various human cytochromes P450: focus on cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vonoprazan (hydrochloride) | Benchchem [benchchem.com]
A Comparative Analysis of the Modes of Action: TAK-438 (Vonoprazan) vs. Lansoprazole
A deep dive into the mechanisms of a novel potassium-competitive acid blocker and a conventional proton pump inhibitor, supported by experimental evidence.
This guide provides a detailed comparison of the pharmacological actions of TAK-438 (Vonoprazan), a potassium-competitive acid blocker (P-CAB), and lansoprazole (B1674482), a traditional proton pump inhibitor (PPI). We will explore their distinct mechanisms of inhibiting gastric H+,K+-ATPase, the enzyme responsible for gastric acid secretion, and present key experimental data that underpins their differing profiles in terms of potency, onset, and duration of action. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of these two important classes of acid suppressants.
Introduction: Two Distinct Approaches to Acid Suppression
Gastric acid-related disorders are a significant global health concern. For decades, proton pump inhibitors (PPIs) like lansoprazole have been the cornerstone of treatment. PPIs are prodrugs that require activation in an acidic environment to irreversibly bind to and inhibit the proton pump (H+,K+-ATPase).[1][2][3] More recently, a new class of acid suppressants, the potassium-competitive acid blockers (P-CABs), has emerged, with TAK-438 (vonoprazan) being a prominent example.[4][5][6] P-CABs offer a different mechanism of action, acting as reversible inhibitors that compete with potassium ions (K+) to block the proton pump's activity.[7][5][6] This fundamental difference in their interaction with the H+,K+-ATPase leads to distinct pharmacological properties.
Comparative Data on H+,K+-ATPase Inhibition and Efficacy
The following tables summarize key quantitative data from various in vitro and clinical studies, highlighting the differences in potency and clinical effectiveness between TAK-438 and lansoprazole.
Table 1: In Vitro Inhibitory Potency against H+,K+-ATPase
| Parameter | TAK-438 (Vonoprazan) | Lansoprazole | Reference(s) |
| IC₅₀ | 17 nM | 0.76 µM | [8][9] |
| Kᵢ | 10 nM (at pH 7.0) | Not readily available (due to irreversible binding) | [8][10] |
Table 2: Comparative Efficacy in Healing Erosive Esophagitis (EE)
| Study Endpoint | TAK-438 (Vonoprazan) 20 mg | Lansoprazole 30 mg | Reference(s) |
| Healing Rate at Week 8 (All Grades) | 92.9% | 84.6% | [11] |
| Healing Rate at Week 2 (Grade C/D) | Superior to lansoprazole (17.6% difference) | - | [11] |
| Maintenance of Healing at Week 24 | Superior to lansoprazole | - | [11] |
Modes of Action: A Detailed Comparison
The distinct mechanisms of action of TAK-438 and lansoprazole are visualized and explained below.
Lansoprazole: Irreversible Inhibition via Covalent Bonding
Lansoprazole is a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi.[1][3][12] Once activated, it forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+,K+-ATPase, leading to irreversible inhibition of the enzyme.[2][3] To restore acid secretion, new proton pump units must be synthesized by the parietal cell.
Caption: Lansoprazole's mechanism: acid-activated irreversible inhibition.
TAK-438 (Vonoprazan): Reversible, Potassium-Competitive Inhibition
In contrast to lansoprazole, TAK-438 is a potent, orally active drug that does not require acid activation.[4][6] It concentrates in the parietal cells and competitively and reversibly binds to the potassium-binding site of the H+,K+-ATPase.[7][5] By competing with K+ ions, TAK-438 effectively blocks the final step of gastric acid secretion. Its action is rapid and sustained due to its high affinity for the pump and slow dissociation rate.[9][10][13]
Caption: TAK-438's mechanism: direct, reversible K+-competitive inhibition.
Experimental Protocols
The following sections detail the methodologies used in key experiments to compare the actions of TAK-438 and lansoprazole.
In Vitro H+,K+-ATPase Inhibition Assay
This assay quantifies the inhibitory potency of the compounds on the H+,K+-ATPase enzyme.
Caption: Workflow for the in vitro H+,K+-ATPase inhibition assay.
Methodology:
-
Preparation of H+,K+-ATPase-Enriched Gastric Microsomes: Gastric mucosa from a suitable animal model (e.g., hog or rabbit) is homogenized in a buffered sucrose (B13894) solution. The homogenate is subjected to differential centrifugation to isolate the microsomal fraction rich in H+,K+-ATPase. The protein concentration of the final preparation is determined.
-
Pre-incubation with Inhibitors: Aliquots of the microsomal preparation are pre-incubated with a range of concentrations of either TAK-438 or lansoprazole in a buffer at 37°C. For lansoprazole, a slightly acidic pre-incubation buffer is used to facilitate its activation.
-
ATPase Activity Measurement: The enzymatic reaction is initiated by the addition of ATP. The reaction mixture is incubated for a defined period at 37°C. The reaction is then stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: The percentage of H+,K+-ATPase inhibition for each drug concentration is calculated relative to a control group without any inhibitor. The IC₅₀ value, which is the concentration of the drug that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the drug concentration.
Acid Secretion Assay in Primary Cultured Rabbit Gastric Glands
This ex vivo assay assesses the effect of the drugs on acid secretion in a more physiologically relevant system.
Methodology:
-
Isolation and Culture of Rabbit Gastric Glands: Gastric glands are isolated from rabbit gastric mucosa by collagenase digestion. The isolated glands are then cultured in a suitable medium.
-
Drug Incubation and Washout: Cultured gastric glands are pre-incubated with either TAK-438 or lansoprazole for a specific duration (e.g., 2 hours). Following incubation, the drug is washed out from a subset of the glands to assess the duration of action.
-
Stimulation of Acid Secretion: Acid secretion is stimulated by adding a secretagogue, such as forskolin (B1673556) or histamine, to the culture medium.
-
Measurement of Acid Accumulation: The accumulation of a weak base, such as [¹⁴C]aminopyrine, is used as an index of acid formation within the glands. The ratio of intracellular to extracellular aminopyrine (B3395922) concentration is calculated.
-
Data Analysis: The inhibitory effect of the drugs on stimulated acid formation is determined by comparing the aminopyrine accumulation in drug-treated glands to that in control glands. The duration of the inhibitory effect is assessed by measuring aminopyrine accumulation at different time points after drug washout. A study using this method found that the inhibitory effect of TAK-438 was augmented over the incubation period and persisted for at least 8 hours after washout, while the effect of lansoprazole was not time-dependent and disappeared immediately after washout.[9] Furthermore, high levels of [¹⁴C]TAK-438 accumulated in both resting and stimulated glands, whereas [¹⁴C]lansoprazole accumulation was minimal in resting glands and was enhanced by stimulation.[9]
Conclusion
TAK-438 and lansoprazole represent two distinct classes of acid-suppressing agents with fundamentally different modes of action. Lansoprazole, a traditional PPI, acts as an irreversible inhibitor that requires acid activation. In contrast, TAK-438, a P-CAB, is a reversible, potassium-competitive inhibitor that does not require an acidic environment for its activity.
Experimental data consistently demonstrates that TAK-438 has a more potent and rapid onset of action, as well as a longer duration of acid suppression compared to lansoprazole.[9][10][13][14] This is attributed to its high affinity for the H+,K+-ATPase and its slow dissociation from the enzyme.[9][10] These pharmacological advantages have translated into superior clinical efficacy, particularly in the healing of severe erosive esophagitis.[11][15] The distinct molecular interactions and resulting pharmacological profiles of these two drugs provide a clear rationale for their differential clinical applications and underscore the innovation that P-CABs bring to the management of acid-related disorders.
References
- 1. Aminopyrine accumulation by mammalian gastric glands: an analysis of the technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Gastric pH in Rats: Key Determinant for Preclinical Evaluation of pH-dependent Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpp.in [ajpp.in]
- 12. ujms.net [ujms.net]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Which is More Effective in Altering the Intra-Gastric pH in Dogs, Omeprazole or Ranitidine? | Veterinary Evidence [veterinaryevidence.org]
A Meta-Analysis of Clinical Trials on TAK-438 (Vonoprazan): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TAK-438 (vonoprazan), a potassium-competitive acid blocker (P-CAB), with traditional proton pump inhibitors (PPIs) for the treatment of acid-related disorders. The information is synthesized from multiple meta-analyses of randomized controlled clinical trials, offering a robust overview of the current evidence.
Mechanism of Action: A Different Approach to Acid Suppression
Vonoprazan (B1684036) represents a distinct class of acid-suppressing medications known as potassium-competitive acid blockers (P-CABs). Unlike PPIs, which require activation in an acidic environment and irreversibly bind to the proton pump (H+, K+-ATPase), vonoprazan competitively and reversibly inhibits the pump by binding to the potassium-binding site. This direct and competitive inhibition allows for a more rapid onset of action and a more sustained and potent suppression of gastric acid secretion.
Benchmarking HS-438 (Vonoprazan) Against Next-Generation Acid Suppressants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HS-438 (vonoprazan), a first-in-class potassium-competitive acid blocker (P-CAB), against other next-generation acid suppressants, primarily other P-CABs such as tegoprazan (B1682004) and linaprazan (B1665929). This analysis is based on available preclinical and clinical data to assist researchers and drug development professionals in evaluating their relative performance.
Executive Summary
Next-generation acid suppressants, particularly Potassium-Competitive Acid Blockers (P-CABs), represent a significant advancement over traditional proton pump inhibitors (PPIs).[1] Unlike PPIs, which require acid activation and bind irreversibly to the proton pump (H+/K+ ATPase), P-CABs competitively and reversibly inhibit the potassium-binding site of the pump.[2] This novel mechanism of action leads to a more rapid, potent, and sustained suppression of gastric acid.[1][3] this compound (vonoprazan) has been extensively studied and demonstrates superior or non-inferior efficacy compared to PPIs in various acid-related disorders.[4][5] Emerging data on other P-CABs, such as tegoprazan and linaprazan, indicate similar advantages, setting the stage for a new era in acid suppression therapy.
Mechanism of Action: The P-CAB Advantage
This compound and other P-CABs share a common mechanism of action that distinguishes them from PPIs. They ionically bind to the H+/K+ ATPase, directly competing with potassium ions to inhibit the final step of gastric acid secretion.[2] This action is independent of the proton pump's activation state, allowing for immediate onset of action and consistent efficacy that is not influenced by food intake or CYP2C19 genetic polymorphisms.[6][7]
Figure 1: Mechanism of action of this compound (a P-CAB) on the gastric H+/K+ ATPase.
Comparative Performance Data
The following tables summarize key preclinical and clinical data for this compound (vonoprazan) in comparison to other next-generation acid suppressants. It is important to note that direct head-to-head clinical trial data for all listed compounds are not always available, and some comparisons are based on separate studies against a common comparator (e.g., a PPI).
Table 1: Preclinical In Vitro Inhibitory Potency
| Compound | Class | Target | IC50 (nM) | Source |
| This compound (Vonoprazan) | P-CAB | H+/K+ ATPase | 17 | [2] |
| Linaprazan | P-CAB | H+/K+ ATPase | 40 | [2] |
| Linaprazan Glurate (X842) | P-CAB (Prodrug) | H+/K+ ATPase | 436 | [2] |
Lower IC50 values indicate higher in vitro potency.
Table 2: Clinical Efficacy in Erosive Esophagitis (Healing Rates)
| Drug & Dosage | Comparator & Dosage | Study Duration | Healing Rate (Drug) | Healing Rate (Comparator) | Key Finding | Source |
| This compound (Vonoprazan) 20 mg | Lansoprazole (B1674482) 30 mg | 8 weeks | 99.0% | 95.5% | Non-inferiority confirmed, statistically superior | [8] |
| This compound (Vonoprazan) 20 mg | Lansoprazole 30 mg | 8 weeks | 93% | 85% | Superior for healing of LA grades C and D | [5] |
| Tegoprazan 50/100 mg | Esomeprazole (B1671258) 40 mg | 8 weeks | Not specified | Not specified | Phase III trials conducted in South Korea | [1] |
| Linaprazan Glurate | Lansoprazole | 4 weeks | High healing rates | Not specified | Promising results in Phase II | [2] |
LA Grade refers to the Los Angeles Classification of Erosive Esophagitis.
Table 3: Pharmacodynamic Comparison of Intragastric pH Control
| Drug & Dosage | Comparator & Dosage | Key Parameter | Result (Drug) | Result (Comparator) | Source |
| This compound (Vonoprazan) 20 mg | Tegoprazan 50 mg | Time to reach pH ≥ 4 (single dose) | ~4 hours | ~1 hour | [6] |
| This compound (Vonoprazan) 20 mg | Tegoprazan 50 mg | % time at pH ≥ 4 at night | 60.5% | 66.0% | [6] |
| This compound (Vonoprazan) 20 mg | Esomeprazole 40 mg | % time at pH ≥ 4 at night | 60.5% | 36.1% | [6] |
Table 4: Efficacy in Helicobacter pylori Eradication (Triple Therapy)
| Drug & Dosage | Comparator & Dosage | Eradication Rate (Drug) | Eradication Rate (Comparator) | Key Finding | Source |
| This compound (Vonoprazan) 20 mg | Lansoprazole 30 mg | 92.6% | 75.9% | Superiority of vonoprazan-based therapy | [9] |
| Tegoprazan 100 mg | Vonoprazan (B1684036) 20 mg | 78.79% (FAS) | 84.85% (FAS) | Comparable efficacy | [10] |
| Tegoprazan 50 mg | Vonoprazan 20 mg | 60.61% (FAS) | 84.85% (FAS) | Suboptimal efficacy of lower dose tegoprazan | [10] |
FAS: Full Analysis Set
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative data. Below are summaries of typical experimental protocols employed in the evaluation of this compound and other next-generation acid suppressants.
Intragastric pH Monitoring
This pharmacodynamic study is a cornerstone for assessing the efficacy of acid suppressants.
-
Objective: To measure the extent and duration of gastric acid suppression over a 24-hour period.
-
Methodology:
-
Subject Enrollment: Healthy volunteers or patients with GERD are enrolled.
-
Baseline Measurement: A baseline 24-hour intragastric pH profile is recorded before drug administration.
-
Drug Administration: Subjects receive a single or multiple doses of the investigational drug (e.g., this compound) or a comparator.
-
pH Monitoring: A microelectrode is positioned in the stomach, typically about 10 cm below the lower esophageal sphincter, to continuously measure intragastric pH.[11]
-
Standardized Meals: Subjects consume standardized meals at specific times to ensure consistency of results.[11]
-
Data Analysis: Key parameters include the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4), which is associated with the healing of erosive esophagitis, and the mean 24-hour intragastric pH.[12][13]
-
Clinical Trial for Erosive Esophagitis Healing
The primary endpoint for regulatory approval in GERD is often the healing of erosive esophagitis.
-
Objective: To evaluate the efficacy and safety of an acid suppressant in healing esophageal erosions.
-
Methodology:
-
Patient Screening and Enrollment: Patients with endoscopically confirmed erosive esophagitis (typically graded using the Los Angeles Classification) are enrolled.[2]
-
Randomization: Patients are randomly assigned to receive the investigational drug (e.g., this compound) or a comparator (e.g., a PPI or another P-CAB) in a double-blind manner.
-
Treatment Period: Patients receive the assigned treatment daily for a specified duration, commonly 4 to 8 weeks.
-
Endoscopic Assessment: A follow-up endoscopy is performed at the end of the treatment period to assess the healing of esophageal erosions.
-
Symptom Assessment: Patient-reported outcomes, such as heartburn frequency and severity, are collected throughout the study using validated questionnaires.
-
Primary Outcome: The proportion of patients with healed erosive esophagitis at the end of the study.[2]
-
Figure 2: Generalized workflow for a clinical trial assessing erosive esophagitis healing.
Conclusion
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of efficacy and safety of potassium‐competitive acid blocker and proton pump inhibitor in gastric acid‐related diseases: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 6. Night‐time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of Vonoprazan and Tegoprazan in Helicobacter pylori eradication: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomised clinical trial: vonoprazan, a novel potassium‐competitive acid blocker, vs. lansoprazole for the healing of erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gutnliver.org [gutnliver.org]
- 11. Daytime intragastric acid control: post hoc analyses of esomeprazole 20 mg and over-the-counter proton-pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of intragastric pH and its relationship to gastroesophageal reflux disease outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of pH in symptomatic relief and effective treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of HS-438: A Procedural Guide for Laboratory Personnel
The proper handling and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive overview of the recommended procedures for the disposal of the chemical designated as HS-438. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols, is essential.
Important Note: The designation "this compound" does not correspond to a publicly documented chemical substance. The following procedures are based on general best practices for handling and disposing of potentially hazardous laboratory chemicals. It is imperative to consult the Safety Data Sheet (SDS) for this compound to understand its specific properties and hazards before handling or disposal.
Pre-Disposal Safety and Characterization
Before beginning any disposal process, a thorough characterization of the waste stream containing this compound is necessary. This initial step is critical for determining the appropriate disposal pathway and ensuring the safety of all personnel involved.
1.1. Hazard Identification: The first and most crucial step is to consult the Safety Data Sheet (SDS) for this compound. The SDS will provide detailed information on the chemical's physical and chemical properties, as well as its potential hazards.
1.2. Personal Protective Equipment (PPE): Based on the hazard assessment from the SDS, the following minimum PPE is recommended when handling this compound waste.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat and, if necessary, a chemical-resistant apron. |
| Respiratory | Work in a well-ventilated area or under a fume hood. |
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to preventing accidental reactions and ensuring compliant disposal.
2.1. Waste Segregation: this compound waste should be segregated from other chemical waste streams unless explicitly stated as compatible in the SDS. Incompatible chemicals can react violently if mixed, leading to the generation of heat, gas, or toxic fumes.
2.2. Container Selection and Labeling: Choose a waste container that is chemically compatible with this compound. The container should be in good condition, with a secure, leak-proof lid. All waste containers must be accurately and clearly labeled.
| Labeling Component | Description |
| Waste Identification | Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound". |
| Constituents | List all components of the waste stream, including solvents and solutes, with their approximate concentrations. |
| Hazard Pictograms | Apply the appropriate GHS (Globally Harmonized System) pictograms as indicated in the SDS. |
| Accumulation Date | Record the date when the first drop of waste was added to the container. |
Disposal Procedure
The final disposal of this compound must be conducted in accordance with institutional and regulatory standards.
3.1. On-Site Storage: Store the labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and equipped with secondary containment to mitigate spills.
3.2. Institutional Disposal Protocol: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.
3.3. Documentation: Maintain a detailed record of the generation and disposal of all this compound waste. This documentation is crucial for regulatory compliance and for tracking chemical inventory.
Workflow for Proper Disposal of this compound
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: A procedural workflow for the safe and compliant disposal of this compound waste.
Essential Safety and Handling Guide for the Preclinical Bcr-Abl Inhibitor HS-438
For Immediate Implementation by Research, Scientific, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling, use, and disposal of HS-438, a novel, preclinical Bcr-Abl tyrosine kinase inhibitor. This compound has demonstrated potent anti-leukemic effects in both in vitro and in vivo studies, particularly against the imatinib-resistant T315I mutation in Chronic Myeloid Leukemia (CML).[1][2] Given its status as a potent, investigational compound with an incompletely characterized safety profile, strict adherence to the following procedures is mandatory to ensure personnel safety and maintain experimental integrity.
Compound Identification and Hazard Assessment
This compound is a benzothiazole-based inhibitor of the Bcr-Abl kinase.[2] While a comprehensive Safety Data Sheet (SDS) is not available for this preclinical compound, it should be handled as a potent and potentially hazardous substance. The primary risks associated with compounds of this nature include toxicity upon inhalation, ingestion, or skin contact.
General Physicochemical Properties of Benzothiazole Kinase Inhibitors:
Benzothiazole derivatives used in drug discovery are often crystalline solids with limited aqueous solubility. They are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). Stability can vary, and compounds should be protected from light and moisture to prevent degradation.
Personal Protective Equipment (PPE)
A risk assessment must be conducted for all procedures involving this compound to determine the appropriate level of personal protection. The following table outlines the minimum recommended PPE.
| Activity | Minimum Recommended PPE |
| Weighing and Compounding (Solid Form) | Double chemotherapy-tested gloves, disposable gown (impermeable), N95 or higher-rated respirator, safety goggles with side shields, face shield. |
| Reconstitution and Dilution (Liquid Form) | Double chemotherapy-tested gloves, disposable gown (impermeable), safety goggles with side shields. A face shield is recommended if there is a splash hazard. |
| In Vitro / In Vivo Administration | Double chemotherapy-tested gloves, disposable gown (impermeable), safety glasses with side shields. |
| Handling of Contaminated Labware/Waste | Double chemotherapy-tested gloves, disposable gown (impermeable), safety glasses with side shields. |
Note: All PPE should be disposable and designated for single-use only. Reusable PPE is not recommended for handling this compound.
Safe Handling and Operational Procedures
Adherence to standard laboratory safety practices is crucial. The following procedures are mandatory when working with this compound.
Engineering Controls:
-
Weighing and Reconstitution: All handling of solid this compound and initial reconstitution must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Cell Culture and Animal Studies: Procedures involving the handling of this compound in solution should be conducted in a biological safety cabinet (Class II) to maintain sterility and containment.
Standard Operating Procedures:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Use a dedicated, calibrated analytical balance within a chemical fume hood. Handle the compound with care to avoid generating dust.
-
Reconstitution: Slowly add the solvent (e.g., DMSO) to the solid this compound to minimize aerosolization. Ensure the container is securely capped and vortex or sonicate as needed to fully dissolve the compound.
-
Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, use a spill kit with appropriate absorbent materials. For larger spills, evacuate the area and contact the institutional safety office. All materials used for spill cleanup must be disposed of as hazardous waste.
Experimental Protocols
In Vitro Cell-Based Assays:
This compound has been shown to inhibit the proliferation of Ba/F3 cells expressing both wild-type and T315I mutant Bcr-Abl.[2] A typical experimental protocol to assess its activity would involve:
-
Cell Seeding: Plate Ba/F3 cells in appropriate growth medium in 96-well plates.
-
Compound Treatment: Prepare serial dilutions of this compound in the growth medium and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
In Vivo Xenograft Studies:
In vivo efficacy of this compound has been demonstrated in Ba/F3/T315I xenograft models.[2] A general protocol for such a study would be:
-
Animal Inoculation: Subcutaneously inject Ba/F3/T315I cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size.
-
Treatment Administration: Administer this compound (or vehicle control) to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of in accordance with institutional and local regulations.
| Waste Stream | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Unused Solutions | Collect in a clearly labeled, leak-proof container for liquid hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE | Collect in a designated, labeled hazardous waste bag. |
| Contaminated Labware (disposable) | Collect in a designated, labeled hazardous waste container. |
| Animal Carcasses and Bedding | Dispose of in accordance with institutional guidelines for hazardous chemical waste from animal studies. |
Signaling Pathway and Experimental Workflow Diagrams
BCR-ABL Signaling Pathway and Inhibition by this compound
Caption: Diagram of the BCR-ABL signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
